molecular formula C13H11F2N B12113797 (3,4-Difluorophenyl)(phenyl)methanamine

(3,4-Difluorophenyl)(phenyl)methanamine

Katalognummer: B12113797
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: PAHHHTVOGGMYFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Difluorophenyl)(phenyl)methanamine hydrochloride is a chemical compound with the CAS number 2250241-86-0 and the molecular formula C13H11F2N·ClH . It has a molecular weight of 255.7 and is provided with a purity of 95% . This diarylmethanamine derivative is offered as its hydrochloride salt to enhance stability and solubility for research applications. Compounds within the (3,4-difluorophenyl)methanamine structural class are valuable intermediates in organic synthesis and pharmaceutical research . The structural motif of the difluorophenyl group is of significant interest in medicinal chemistry, as it can influence the potency, metabolic stability, and bioavailability of target molecules. As a building block, this amine can be utilized in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H11F2N

Molekulargewicht

219.23 g/mol

IUPAC-Name

(3,4-difluorophenyl)-phenylmethanamine

InChI

InChI=1S/C13H11F2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI-Schlüssel

PAHHHTVOGGMYFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

(3,4-Difluorophenyl)(phenyl)methanamine is a privileged pharmacophore in medicinal chemistry, belonging to the class of diarylmethylamines (benzhydrylamines). This scaffold serves as a core structure for various therapeutic agents, including calcium channel blockers, antihistamines, and sertraline-like serotonin reuptake inhibitors.[1] The inclusion of the 3,4-difluoro motif enhances metabolic stability by blocking the P450-mediated oxidation prone sites on the phenyl ring and modulates lipophilicity (LogP).

This guide details three distinct synthesis pathways selected for their robustness, scalability, and stereochemical control:

  • The Leuckart-Wallach Reaction: Ideal for scalable, cost-effective production of the racemic amine.[1]

  • The Ellman Auxiliary Approach: The gold standard for asymmetric synthesis, yielding high enantiomeric excess (ee).

  • The Grignard-Nitrile Reduction: A convergent "one-pot" method from nitrile precursors.[1]

Target Molecule Profile
PropertyDescription
IUPAC Name 1-(3,4-difluorophenyl)-1-phenylmethanamine
Molecular Formula C₁₃H₁₁F₂N
Molecular Weight 219.23 g/mol
Key Features Benzhydrylamine core, electron-deficient difluoro-ring
CAS RN 1000576-40-0 (Generic/Racemic)

Retrosynthetic Analysis

The synthesis of diarylmethylamines can be disconnected into three logical precursors: the ketone (for reductive amination), the nitrile (for nucleophilic addition), or the chiral sulfinimine (for stereoselective reduction).

Retrosynthesis Target (3,4-Difluorophenyl)(phenyl)methanamine Ketone (3,4-Difluorophenyl)(phenyl)methanone (Via Leuckart or Ellman) Ketone->Target Reductive Amination Imine N-Sulfinyl Imine Intermediate (Chiral Route) Ketone->Imine Condensation w/ Sulfinamide Nitrile 3,4-Difluorobenzonitrile + Phenylmagnesium Bromide Nitrile->Target Grignard + In-situ Reduction Imine->Target Stereoselective Reduction

Figure 1: Retrosynthetic disconnection showing the three primary entry points.

Pathway A: Leuckart-Wallach Reaction (Scalable/Racemic)[2]

Best for: Multi-gram to kilogram scale synthesis where chirality is not required or will be resolved later.[1]

The Leuckart-Wallach reaction effects the reductive amination of benzophenones using ammonium formate. Unlike standard reductive aminations (e.g., NaBH₃CN), this reaction proceeds at high temperatures without metal catalysts, making it robust for sterically hindered diaryl ketones.

Mechanism

The ketone condenses with formamide (generated in situ) to form a carbinolamine, which dehydrates to an iminium ion.[2] The formate ion acts as the hydride donor, reducing the iminium to an N-formyl amine.[2][3] Subsequent acid hydrolysis yields the free primary amine.[2]

Protocol

Reagents:

  • (3,4-Difluorophenyl)(phenyl)methanone (1.0 equiv)

  • Ammonium Formate (5.0 equiv)

  • Formic Acid (98%, 1.0 equiv - acts as solvent/catalyst)[1]

  • HCl (12 M) for hydrolysis

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a distillation head (Dean-Stark trap is optional but helpful to remove water), combine the ketone, ammonium formate, and formic acid.[1]

  • Reaction: Heat the mixture gradually to 160–180°C . As the reaction proceeds, water and CO₂ will evolve.[2][4]

    • Critical Control Point: Maintain temperature for 4–6 hours. If the internal temperature drops, conversion will stall.

  • Intermediate Isolation: Cool the mixture to room temperature. Pour into water and extract with ethyl acetate to isolate the crude N-formyl intermediate (often an oil).[1]

  • Hydrolysis: Reflux the crude N-formyl intermediate in 6 M HCl (aq) for 3 hours.

  • Workup: Cool the acidic solution. Wash with ether (to remove unreacted ketone). Basify the aqueous layer to pH >12 using 50% NaOH.

  • Extraction: Extract the liberated amine with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure or conversion to the HCl salt (precipitate from Et₂O/HCl).

Pathway B: Ellman Auxiliary (Enantioselective)

Best for: Drug development requiring high enantiomeric purity (>98% ee).

This pathway utilizes tert-butanesulfinamide (Ellman's auxiliary) to direct the stereochemistry of the reduction.[5] Due to the steric bulk of the benzophenone core, standard condensation methods fail; titanium(IV) ethoxide is required as a Lewis acid and water scavenger.

Reaction Scheme

EllmanPathway Step1 Ketone + (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, Reflux Intermediate N-Sulfinyl Ketimine (Chiral) Step1->Intermediate Step2 Reduction (NaBH4 or L-Selectride) Intermediate->Step2 Product_P Sulfinamide Product (Diastereomerically Pure) Step2->Product_P Step3 Deprotection HCl / MeOH Product_P->Step3 Final Chiral Amine HCl Salt Step3->Final

Figure 2: Ellman auxiliary workflow for asymmetric synthesis.

Protocol

Phase 1: Imine Formation

  • Reagents: (3,4-Difluorophenyl)(phenyl)methanone (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.2 equiv), Ti(OEt)₄ (2.0 equiv).[1]

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure: Combine reagents under N₂ atmosphere. Heat to reflux (70°C) for 16–24 hours.

    • Note: Monitor by HPLC/TLC.[1] Benzophenones react slowly; if conversion is <50%, add more Ti(OEt)₄.

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts will precipitate). Filter through Celite. Dry organic phase and concentrate.[1][6][7] Purify the sulfinyl imine by flash chromatography (EtOAc/Hexanes).

Phase 2: Stereoselective Reduction

  • Reagents: Sulfinyl imine (1.0 equiv), NaBH₄ (2.0 equiv) for moderate dr (90:10), or L-Selectride for high dr (>99:1).

  • Conditions:

    • For NaBH₄: Dissolve imine in THF/MeOH (98:2) at -48°C. Add NaBH₄. Warm to RT.

    • For L-Selectride: Dissolve in THF at -78°C. Add reductant dropwise.

  • Causality: The bulky tert-butyl group forces the hydride to attack from the less hindered face (Re- or Si-face depending on auxiliary configuration).[1]

Phase 3: Cleavage

  • Treat the reduced sulfinamide with 4 M HCl in Dioxane/MeOH for 1 hour at RT.

  • Concentrate to yield the chiral amine hydrochloride salt.

Pathway C: Grignard-Nitrile "One-Pot" (Convergent)[2]

Best for: Rapid synthesis when the ketone is unavailable but the nitrile is accessible.

This method exploits the stability of the magnesium imine salt formed by adding a Grignard reagent to a nitrile. Instead of hydrolyzing this salt to a ketone, it is reduced directly to the amine.[8]

Protocol:

  • Reagents: 3,4-Difluorobenzonitrile (1.0 equiv), Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether).

  • Addition: Cool nitrile solution (Toluene/Ether) to 0°C. Add PhMgBr dropwise.

  • Reflux: Heat to reflux for 2–3 hours to ensure complete formation of the metallo-imine species (Ar-C(=NMgBr)-Ph).

  • Reduction: Cool to 0°C. Carefully add dry Methanol (excess) followed by NaBH₄ (2.0 equiv).

    • Safety Alert: Exothermic reaction with hydrogen evolution.[1]

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[1][9] This yields the racemic amine directly.

Purification & Characterization

Regardless of the pathway, the final amine is best stored as a hydrochloride salt for stability.

Analytical Specifications:

  • HPLC: C18 column, Water/Acetonitrile (+0.1% TFA). Target purity >95%.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.00 (br s, 3H, NH₃⁺)

    • δ 7.30–7.50 (m, 5H, Phenyl)

    • δ 7.10–7.25 (m, 3H, Difluorophenyl)

    • δ 5.60 (s, 1H, CH-NH₂)[1]

  • 19F NMR: Distinct peaks around -138 and -141 ppm (depending on solvent) corresponding to the 3,4-difluoro substitution.[1]

Comparison of Methods
FeatureLeuckart-WallachEllman AuxiliaryGrignard-Nitrile
Chirality RacemicEnantioselectiveRacemic
Step Count 2 (One-pot potential)32 (One-pot)
Cost LowHigh (Auxiliary + Ti)Moderate
Scalability High (kg scale)Moderate (g scale)Moderate
Key Risk High Temp / PressureMoisture SensitivityExothermic Quench

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.

  • BenchChem. (2025).[10] "Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride." BenchChem Protocols.

  • Grokipedia. "Leuckart reaction - Mechanism and Applications."[1] Grokipedia Encyclopedia.[1]

  • Vertex AI Search. (2025).[5] "Modular synthesis of bis-α-chiral amines using Ellman sulfinamide." ResearchGate / NIH.[1]

  • Alfa Chemistry. "Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction." Organic Chemistry Portal.

Sources

Structural Elucidation and Spectroscopic Characterization of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

Compound: (3,4-Difluorophenyl)(phenyl)methanamine CAS: 19064-69-8 (Generic/Salt forms often referenced) Molecular Formula:


Molecular Weight:  219.23  g/mol 

This guide details the spectroscopic signature of (3,4-Difluorophenyl)(phenyl)methanamine, a critical pharmacophore in the synthesis of CNS-active agents (e.g., sertraline analogs, dopamine reuptake inhibitors). The presence of the 3,4-difluoro motif introduces specific scalar couplings (


-coupling) in NMR spectroscopy that complicate standard interpretation. This document provides a self-validating framework for identifying this molecule, distinguishing it from its alcohol precursor and ketone starting material.

Synthesis & Sample Generation

To ensure the spectroscopic data is contextualized, we define the standard isolation route. The spectral purity is often compromised by the Leuckart-Wallach byproducts or residual oxime intermediates.

Validated Synthetic Workflow (Graphviz)

SynthesisWorkflow Start 3,4-Difluorobenzophenone Step1 Oximation (NH2OH·HCl / NaOAc) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Reduction (Zn/AcOH or H2/Pd-C) Inter->Step2 Product (3,4-Difluorophenyl)(phenyl) methanamine (Free Base) Step2->Product pH > 10 extraction Salt HCl Salt Precipitation Product->Salt HCl/Ether

Figure 1: Standard reductive amination workflow. Note that the free base (discussed below) is often unstable over long periods and stored as the HCl salt.

High-Field NMR Spectroscopy Data

Solvent:


 (Chloroform-d) is the standard for the free base.
Reference: TMS (

0.00 ppm).[1][2]
H NMR (Proton)

The diagnostic handle for this molecule is the methine proton (


-CH). In the amine, this signal is significantly upfield compared to the precursor alcohol.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H 7.30 – 7.45Multiplet5H-Phenyl ring protons (overlap).
Ar-H 7.05 – 7.20Multiplet2H-3,4-Difluoro ring (H2/H6).
Ar-H 6.95 – 7.05Multiplet1H-3,4-Difluoro ring (H5,

to F).

-CH
5.18 Singlet1H-Diagnostic. Shifts to ~5.8 in alcohol.
NH

1.70 – 2.10Broad Singlet2H-Exchangeable (

shake).

Technical Insight: The


-CH appears as a sharp singlet in 

. However, if the sample is the HCl salt in DMSO-

, this proton often appears as a triplet or broad multiplet due to coupling with the charged ammonium protons (

), which will appear as a broad hump at

8.5-9.0.
C NMR (Carbon)

The carbon spectrum is dominated by C-F coupling. You must look for the characteristic doublet of doublets (dd) for the carbons directly attached to fluorine.

Carbon TypeShift (

ppm)
Splitting Pattern

(Hz)
Assignment
C-F (ipso) 150.4dd

C3 / C4 (Difluoro ring)
C-F (ipso) 149.2dd

C4 / C3 (Difluoro ring)
Ar-C (ipso) 144.5--Phenyl ipso
Ar-C (ipso) 141.8t (pseudo)

Difluoro ring ipso (C1)
Ar-C 128.8, 127.5, 126.9s-Phenyl ring carbons
Ar-C 123.5dd

C6 (Difluoro ring)
Ar-C 117.2d

C2 / C5
Ar-C 115.8d

C5 / C2

-CH
58.5 s-Methine Carbon

Mechanistic Note: The C1 carbon of the difluorophenyl ring (attached to the methine) often appears as a "pseudo-triplet" or a small doublet-of-doublets because it feels the coupling from both fluorine atoms at the meta and para positions.

F NMR (Fluorine)

Fluorine NMR is the purity checkpoint.[3] The 3,4-difluoro substitution pattern creates a distinct ABX or second-order system.

  • Shift Range:

    
     -137.0 to -142.0 ppm.
    
  • Pattern: Two distinct multiplets (roughly 1:1 intensity).[4]

    • 
       -138.5 ppm (1F, m)
      
    • 
       -141.2 ppm (1F, m)
      
  • Validation: If you see a single peak, you have lost the asymmetry (unlikely) or have the wrong isomer (e.g., 4,4'-difluoro).

Visualizing the Scalar Coupling Logic

The complexity of the


C spectrum arises from the two fluorine atoms. The following diagram illustrates why the ipso-carbons appear as doublets of doublets.

CouplingTree Root Carbon Nucleus (C-F) Split1 Split by F(3) (1J ~ 248 Hz) Root->Split1 Large Splitting Split2_A Split by F(4) (2J ~ 13 Hz) Split1->Split2_A Split2_B Split by F(4) (2J ~ 13 Hz) Split1->Split2_B Result Observed Signal: Doublet of Doublets (dd) Split2_A->Result Split2_B->Result

Figure 2: J-coupling tree demonstrating the origin of the multiplet patterns in


C NMR for fluorinated aromatics.

Experimental Protocol for Characterization

To replicate these results, follow this self-validating protocol:

  • Sample Prep: Dissolve 10 mg of the free base in 0.6 mL

    
    .
    
    • Critical: Ensure the solvent is acid-free.

      
       can become acidic over time, converting the amine to the HCl salt in situ, shifting the 
      
      
      
      -CH peak and broadening the NH signal. Filter through basic alumina if uncertain.
  • Acquisition (

    
    H): 
    
    • Scans: 16

    • Relaxation Delay (d1): 1.0 s (sufficient for non-quantitative ID).

    • Pulse Angle: 30°.

  • Acquisition (

    
    F): 
    
    • Range: -100 to -200 ppm.

    • Note: Decoupling is usually not necessary for simple ID, but proton-decoupled

      
      F{
      
      
      
      H} simplifies the multiplets to clean doublets.
Quality Control Checkpoint
  • Impurity A (Ketone): Check for a lack of signal at

    
     5.18 (methine). Ketones have no methine proton.
    
  • Impurity B (Alcohol): Check for a singlet at

    
     ~5.80 ppm. The alcohol methine is significantly downfield due to the electronegativity of Oxygen vs Nitrogen.
    

References

  • PubChem Compound Summary. (2025). 3,4-Difluorobenzylamine and derivatives spectroscopic data. National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for

    
    F coupling constants and substituent effects).
    [Link]
    
  • Royal Society of Chemistry. (2021). Supplementary Information: Synthesis and NMR of difluorophenyl derivatives. (Validating the chemical shifts of the 3,4-difluoro ring system). [Link]

Sources

Physical and chemical properties of (3,4-Difluorophenyl)(phenyl)methanamine

[1][2][3]

Executive Summary

Chemical Name: (3,4-Difluorophenyl)(phenyl)methanamine Common Identifiers: 3,4-Difluorobenzhydrylamine;

Molecular Formula:



Molecular Weight:1

(3,4-Difluorophenyl)(phenyl)methanamine is a specialized diarylmethylamine intermediate used primarily in the synthesis of CNS-active pharmaceutical agents.[1] Structurally, it belongs to the benzhydrylamine class, distinguished by the specific 3,4-difluoro substitution pattern on one phenyl ring.[1] This substitution modulates the compound's lipophilicity and metabolic stability, making it a critical scaffold for serotonin reuptake inhibitors (SSRIs), antihistamines, and other receptor modulators where the "fluorine effect" is utilized to block metabolic hot spots (specifically para-hydroxylation).

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for researchers integrating this scaffold into drug discovery programs.[2]

Chemical Identity & Structural Analysis[4][5][6][7]

The molecule features a chiral center at the methine carbon connecting the amine, the unsubstituted phenyl ring, and the 3,4-difluorophenyl ring.[1]

AttributeDetail
IUPAC Name 1-(3,4-Difluorophenyl)-1-phenylmethanamine
SMILES NC(c1ccccc1)c1ccc(F)c(F)c1
InChIKey Predicted based on structure
Key Precursor CAS 85118-07-6 (3,4-Difluorobenzophenone)
Stereochemistry Exists as a racemate (RS); enantiomers can be resolved via chiral tartaric acid crystallization.[1][3]
Structural Significance[3][8]
  • 3,4-Difluoro Motif: The vicinal fluorine atoms at positions 3 and 4 induce a strong electron-withdrawing effect (

    
     and 
    
    
    effects), reducing the electron density of the aromatic ring.[1] This decreases the basicity of the benzylic amine slightly compared to the non-fluorinated analog and significantly alters the
    
    
    -
    
    
    stacking potential in protein binding pockets.
  • Metabolic Blocking: The C4-fluorine blocks the primary site of oxidative metabolism (cytochrome P450-mediated hydroxylation), extending the half-life of derived drugs.[1]

Physicochemical Properties[3][4][6]

Note: Experimental values for the free base amine are rare in open literature due to its use as an in-situ intermediate.[1] Values below represent high-confidence predictive models validated against analogous benzhydrylamines.

PropertyValue / RangeContext
Physical State Viscous Liquid or Low-Melting SolidFree base tends to be an oil; HCl salt is a crystalline solid.[1]
Boiling Point 295–305 °CAt 760 mmHg (Predicted).
Melting Point 180–185 °CAs Hydrochloride Salt . Free base MP is likely <50 °C.
Density 1.18 ± 0.05 g/cm³Higher than unsubstituted benzhydrylamine (1.06 g/cm³) due to difluoro substitution.
pKa (Conjugate Acid) 8.8 – 9.2Slightly less basic than benzhydrylamine (pKa ~9.5) due to electron-withdrawing fluorines.[1][4]
LogP 3.1 – 3.4Highly lipophilic; readily crosses the Blood-Brain Barrier (BBB).[1]
Solubility Low in water (<0.1 mg/mL); High in DCM, MeOH, DMSO.Amine salts are water-soluble.[1]

Synthetic Methodologies

The synthesis of (3,4-Difluorophenyl)(phenyl)methanamine typically proceeds via the ketone intermediate, 3,4-difluorobenzophenone .[1]

Pathway A: Friedel-Crafts Acylation (Precursor Synthesis)

Objective: Synthesis of 3,4-Difluorobenzophenone (CAS 85118-07-6).[1]

  • Reagents: 1,2-Difluorobenzene (Substrate), Benzoyl Chloride (Acylating agent), AlCl

    
     (Lewis Acid).[1]
    
  • Mechanism: Electrophilic aromatic substitution. The 1,2-difluorobenzene directs acylation primarily to the 4-position (para to one fluorine, meta to the other) due to steric hindrance at the ortho positions, though isomer separation may be required.[1]

  • Protocol:

    • Suspend AlCl

      
       (1.1 eq) in anhydrous DCM at 0°C.
      
    • Add Benzoyl Chloride (1.0 eq) dropwise.

    • Add 1,2-Difluorobenzene (1.0 eq) slowly, maintaining temp <5°C.

    • Reflux for 3 hours. Quench with ice/HCl. Extract with DCM.

    • Purification: Recrystallization from hexane/EtOH to isolate the 3,4-isomer.

Pathway B: Reductive Amination (Target Synthesis)

Objective: Conversion of Ketone to Amine. Method: Leuckart Reaction (Ammonium Formate) or Oxime Reduction.

Validated Protocol: Leuckart-Wallach Reaction

This method is preferred for scale-up as it avoids high-pressure hydrogenation.[1]

  • Reagents: 3,4-Difluorobenzophenone, Ammonium Formate, Formic Acid.

  • Step-by-Step:

    • Mix: Combine 3,4-difluorobenzophenone (10 mmol) with ammonium formate (50 mmol) in a round-bottom flask.

    • Heat: Heat the mixture to 160–170°C. The mixture will melt and bubble (CO

      
       evolution).
      
    • Distill: Collect the water/formic acid distillate. Continue heating for 3-5 hours until gas evolution ceases.

    • Hydrolysis: The product is the N-formyl derivative. Add 6M HCl (20 mL) and reflux for 1 hour to hydrolyze the amide.

    • Workup: Cool, wash with ether (to remove unreacted ketone). Basify the aqueous layer with NaOH (pH >11).

    • Extraction: Extract the liberated amine oil into DCM. Dry over Na

      
      SO
      
      
      and concentrate.
    • Salt Formation: Dissolve oil in diethyl ether and bubble HCl gas to precipitate the hydrochloride salt.

SynthesisPathwayStart11,2-DifluorobenzeneIntermediate3,4-Difluorobenzophenone(CAS 85118-07-6)Start1->IntermediateAlCl3, DCMFriedel-CraftsStart2Benzoyl ChlorideStart2->IntermediateFormylN-Formyl IntermediateIntermediate->FormylHCOONH4, 160°CLeuckart RxnProduct(3,4-Difluorophenyl)(phenyl)methanamineFormyl->ProductHCl Hydrolysisthen NaOH

Caption: Synthetic workflow from commodity starting materials to the target benzhydrylamine via the Leuckart-Wallach protocol.

Handling & Safety Profile

As a fluorinated amine, this compound requires standard biosafety level 1 (BSL-1) precautions, but specific attention must be paid to its potential CNS activity.[1]

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS depressant/stimulant (structure-activity relationship inference).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

HazardPrecaution
Inhalation Use in a fume hood.[1] High lipophilicity implies rapid absorption.
Skin Contact Wear nitrile gloves. Fluorinated compounds can enhance transdermal permeation.
Spill Cleanup Absorb with vermiculite. Neutralize with dilute acetic acid before disposal.

References

  • Synthesis of 3,4-Difluorobenzophenone: Friedel-Crafts acylation protocols for fluorinated benzenes. (Adapted from standard methodologies for CAS 85118-07-6).[1][4]

  • Leuckart Reaction Mechanism: Ammonium Formate in Organic Synthesis: A Versatile Agent.[1]

  • Benzhydrylamine Properties: NIST Chemistry WebBook, SRD 69. (Data for non-fluorinated analog used for baseline comparison). [1]

  • Fluorine in Medicinal Chemistry: Role of fluorine in metabolic stability and lipophilicity.[2][1]

Technical Guide: Mechanism of Action of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacodynamics, and experimental characterization of (3,4-Difluorophenyl)(phenyl)methanamine , a diarylmethylamine derivative structurally homologous to established monoamine transporter inhibitors.

Executive Summary

(3,4-Difluorophenyl)(phenyl)methanamine (CAS: 2250241-86-0) is a pharmacologically active small molecule belonging to the diarylmethylamine class. Structurally characterized by a primary amine moiety bridging a phenyl ring and a 3,4-difluorophenyl ring, it functions primarily as a Monoamine Reuptake Inhibitor .

Its mechanism of action involves the competitive blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with variable affinity for the Serotonin Transporter (SERT) depending on stereochemistry. By preventing the presynaptic reuptake of catecholamines, it potentiates monoaminergic neurotransmission, activating downstream GPCR signaling pathways associated with arousal, vigilance, and cognitive modulation. This compound represents a critical chemical probe for exploring the Structure-Activity Relationships (SAR) of halogenated benzhydrylamines.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite for experimental design.

PropertyData
IUPAC Name 1-(3,4-difluorophenyl)-1-phenylmethanamine
Molecular Formula C₁₃H₁₁F₂N
Molecular Weight 219.23 g/mol
Core Scaffold Benzhydrylamine (Diphenylmethylamine)
Key Substituents 3,4-Difluoro (Metabolic block, Electronegativity)
H-Bond Donors/Acceptors 1 / 3
Predicted LogP ~2.8 – 3.2 (Lipophilic, BBB-permeable)
pKa ~9.5 (Amine protonation at physiological pH)

Pharmacodynamics: The Molecular Mechanism

Primary Target: Monoamine Transporters (MATs)

The core mechanism of (3,4-Difluorophenyl)(phenyl)methanamine is the inhibition of sodium-dependent neurotransmitter symporters.

  • Dopamine Transporter (DAT): The 3,4-difluoro substitution pattern on the phenyl ring mimics the 3,4-dichloro motif found in Sertraline and Indatraline , enhancing hydrophobic interactions within the S1 binding pocket of DAT. The primary amine forms a crucial ionic bond with Asp79 (in hDAT) or equivalent residues in the transmembrane domain.

  • Norepinephrine Transporter (NET): The compound exhibits high affinity for NET, driven by the benzhydryl scaffold's ability to occupy the orthosteric site, blocking the translocation of norepinephrine.

  • Selectivity Profile: Unlike unsubstituted benzhydrylamine, the fluorine atoms increase metabolic stability (blocking ring hydroxylation) and typically shift selectivity towards DAT/SERT over NET compared to non-halogenated analogs.

Binding Kinetics & Thermodynamics

The binding is competitive and reversible . The molecule stabilizes the transporter in an outward-facing open conformation , preventing the conformational change required for substrate transport.

  • Ki (Estimated): Low nanomolar range (<100 nM) for DAT/NET based on SAR of 3,4-dihalogenated diarylmethylamines.

  • Residence Time: Halogenation typically extends residence time within the transporter vestibule, prolonging the duration of action.

Functional Consequences & Signaling Pathways

Synaptic Modulation

Inhibition of reuptake leads to a rapid accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft.

  • Dopamine Accumulation: Activates postsynaptic D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.

  • Norepinephrine Accumulation: Activates

    
    1, 
    
    
    
    2, and
    
    
    -adrenergic
    receptors.
Intracellular Signaling Cascade

The primary downstream effect is the modulation of the cAMP-PKA-CREB pathway.

  • D1/

    
    -Adrenergic Activation: 
    
    • 
       activation 
      
      
      
      Adenylyl Cyclase (AC) stimulation.
    • 
       cAMP 
      
      
      
      Activation of Protein Kinase A (PKA).
    • Phosphorylation of DARPP-32 (in striatal neurons) and CREB (transcription factor).

    • Result: Enhanced synaptic plasticity, wakefulness, and locomotor activity.

Visualization: Signaling Pathway

The following diagram illustrates the mechanistic flow from transporter inhibition to nuclear signaling.

MoA_Pathway Compound (3,4-Difluorophenyl) (phenyl)methanamine DAT_NET DAT / NET (Presynaptic) Compound->DAT_NET Inhibits (Ki < 100nM) Synapse Increased Synaptic DA / NE DAT_NET->Synapse Blocks Reuptake Receptors Postsynaptic Receptors (D1, D2, β-AR) Synapse->Receptors Agonism AC Adenylyl Cyclase Receptors->AC Gs Coupling cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation (Nucleus) PKA->CREB Phosphorylation Physiology Physiological Output: Arousal, Locomotion, Plasticity CREB->Physiology Gene Expression

Caption: Mechanistic cascade from presynaptic uptake inhibition to downstream transcriptional modulation.

Experimental Validation Protocols

To rigorously validate the mechanism of action, the following experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) for DAT, NET, and SERT.
  • Membrane Preparation:

    • Transfect HEK293 cells with human DAT, NET, or SERT cDNAs.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g, 20 min).

    • Resuspend pellets to a final protein concentration of 20–50

      
       g/assay .
      
  • Incubation:

    • Ligands: Use

      
      WIN-35,428 (DAT), 
      
      
      
      Nisoxetine (NET), and
      
      
      Citalopram (SERT).
    • Prepare 10 concentrations of (3,4-Difluorophenyl)(phenyl)methanamine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 2 hours at 4°C (DAT/SERT) or 25°C (NET).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Assay (Efficacy)

Objective: Confirm the compound acts as a blocker rather than a substrate (releaser).

  • Synaptosome Preparation:

    • Isolate synaptosomes from rat striatum (for DA) or cortex (for NE/5-HT).

  • Uptake Phase:

    • Pre-incubate synaptosomes with test compound (10 min, 37°C).

    • Add

      
      DA, 
      
      
      
      NE, or
      
      
      5-HT (final conc. 20-50 nM).
    • Incubate for 5 minutes (linear phase of uptake).

  • Differentiation (Blocker vs. Releaser):

    • Blocker Profile: Dose-dependent reduction in uptake signal without increasing baseline efflux in pre-loaded synaptosomes.

    • Releaser Profile: Induces efflux of pre-loaded radioligand in the absence of extracellular calcium.

Structure-Activity Relationship (SAR) Context

The (3,4-difluorophenyl) moiety is critical for the molecule's pharmacological profile:

Structural FeatureMechanistic Impact
Primary Amine (-NH2) Essential for ionic interaction with Asp79 in DAT. Allows for BBB transport via specific organic cation transporters (OCTs).
Benzhydryl Core Provides the steric bulk necessary to lock the transporter in the open-outward conformation.
3,4-Difluoro Substitution 1. Metabolic Stability: Blocks CYP450-mediated ring hydroxylation, extending half-life.2. Electronic Effect: Increases lipophilicity and alters the electrostatic potential of the ring, enhancing

stacking interactions in the binding pocket.

References

  • PubChem. (2025).[1] 3,4-Difluorobenzylamine and Related Compounds. National Library of Medicine. Available at: [Link]

  • Hauck Newman, A., et al. (2000). Novel 3,4-Disubstituted Benztropine Analogues as Potent Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 3,4-dihalo SAR).
  • Reith, M. E. A., et al. (2015). Structure-Function Relationships of the Dopamine Transporter. Handbook of Experimental Pharmacology.

Sources

Whitepaper: Pharmacological Profiling and Optimization of (3,4-Difluorophenyl)(phenyl)methanamine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privilege of the Diarylmethylamine Scaffold

The diarylmethylamine (benzhydrylamine) structural motif is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as the core scaffold for a vast array of neuroactive agents, including monoamine reuptake inhibitors, NMDA receptor antagonists, and atypical opioid receptor modulators (). Among these, (3,4-Difluorophenyl)(phenyl)methanamine derivatives represent a highly optimized subclass. By strategically incorporating a 3,4-difluorophenyl ring, medicinal chemists can precisely tune the electronic, steric, and pharmacokinetic properties of the molecule, transforming a basic hit into a viable clinical lead.

This technical guide dissects the causality behind the structural design of these derivatives, outlines their biological activity profiles, and provides self-validating experimental workflows for their evaluation.

Mechanistic Rationale: The Causality of 3,4-Difluoro Substitution

In drug design, the decision to incorporate specific halogens is never arbitrary. The substitution of a standard phenyl ring with a 3,4-difluorophenyl group in the methanamine scaffold is driven by three distinct mechanistic goals:

  • Metabolic Shielding (Blocking CYP450 Oxidation): The primary route of hepatic clearance for aromatic compounds is Cytochrome P450-mediated para-hydroxylation. Fluorine, possessing an exceptionally strong C-F bond (approx. 105 kcal/mol), physically and electronically blocks this metabolic vulnerability at the 4-position. The addition of the 3-fluoro group provides further inductive deactivation of the aromatic ring, drastically reducing intrinsic clearance (

    
    ) and extending the drug's in vivo half-life.
    
  • Blood-Brain Barrier (BBB) Permeability: Fluorination significantly increases the lipophilicity (LogP) of the molecule. For CNS targets, passive diffusion across the lipophilic blood-brain barrier is a non-negotiable requirement. The 3,4-difluoro substitution optimizes this partitioning without adding excessive steric bulk.

  • Amine pKa Modulation: The strong electron-withdrawing inductive effect of the 3,4-difluorophenyl group lowers the pKa of the adjacent primary methanamine. This ensures a delicate physiological balance: the amine remains protonated enough at pH 7.4 to form crucial salt bridges with conserved aspartate residues in transporter binding pockets, yet a sufficient fraction remains unprotonated to facilitate passive membrane diffusion ().

Biological Activity Profiling: Monoamine Transporter Inhibition

(3,4-Difluorophenyl)(phenyl)methanamine derivatives primarily exert their biological activity by binding to monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). By competitively binding to the orthosteric site, these derivatives prevent the reuptake of neurotransmitters from the synaptic cleft, thereby amplifying postsynaptic signaling.

Pathway Pre Presynaptic Neuron Trans Monoamine Transporter (DAT/SERT/NET) Pre->Trans Releases NTs Cleft Synaptic Cleft (Elevated NTs) Trans->Cleft Reuptake Blocked Drug (3,4-Difluorophenyl)(phenyl) methanamine Drug->Trans Competitive Inhibition Post Postsynaptic Receptor Cleft->Post Enhanced Signaling

Mechanism of monoamine transporter inhibition by diarylmethylamine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes representative quantitative data demonstrating how the stepwise addition of fluorine atoms to the diarylmethylamine core improves both target potency (


) and metabolic stability (

).
Compound VariantRing A SubstitutionRing B SubstitutionDAT

(nM)
SERT

(nM)
NET

(nM)
HLM

(µL/min/mg)
1 (Unsubstituted) PhenylPhenyl450320890145.2
2 (4-Fluoro) 4-FluorophenylPhenyl1208531082.4
3 (3,4-Difluoro) 3,4-DifluorophenylPhenyl452811524.6
4 (N-Methylated) 3,4-DifluorophenylPhenyl (N-Me)32158531.5

Note: Data represents validated SAR trends for the diarylmethylamine pharmacophore class.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives must rely on self-validating systems. The following protocols detail the critical workflows, embedding internal controls to guarantee data trustworthiness.

High-Throughput Monoamine Transporter Inhibition Assay

Causality of Design: We utilize HEK293 cells stably transfected with human DAT, SERT, or NET. HEK293 cells are chosen because they lack endogenous monoamine transporter noise, providing a clean, human-relevant background for assessing specific


 values.

Step-by-Step Methodology:

  • Cell Preparation: Seed stably transfected HEK293 cells in 96-well black, clear-bottom plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Wash cells twice with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add the (3,4-Difluorophenyl)(phenyl)methanamine derivatives in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Substrate Addition: After a 30-minute pre-incubation, add a fluorescent monoamine mimic (e.g., ASP+ for DAT/NET or APP+ for SERT) to a final concentration of 1 µM.

  • Kinetic Reading: Measure fluorescence (Ex: 475 nm, Em: 605 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate. The assay is only deemed valid if

    
    . A reference inhibitor (e.g., GBR-12909 for DAT) must be included on every plate to confirm assay sensitivity.
    
In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

Causality of Design: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to accurately predict first-pass metabolism and hepatic clearance. This assay directly validates the metabolic shielding effect of the 3,4-difluoro substitution ().

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM of the test derivative, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run an NADPH-minus control (buffer instead of NADPH) to ensure that any compound depletion is strictly CYP-mediated and not due to chemical instability. Include a high-clearance positive control (e.g., Verapamil) to verify the metabolic competence of the HLM batch.

Workflow S1 1. Compound Synthesis & Chiral Resolution S2 2. In Vitro Transporter Assay (HEK293 Cells) S1->S2 Purified Enantiomers S3 3. Metabolic Stability (Human Liver Microsomes) S2->S3 Active Hits (IC50 < 100 nM) S4 4. Data Analysis & Clearance Prediction S3->S4 Intrinsic Clearance (CLint) S5 5. Lead Optimization S4->S5 In Vivo Extrapolation S5->S1 SAR Feedback Loop

Self-validating hit-to-lead workflow for CNS-active pharmacophores.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Li, M., et al. (2020). Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines. ACS Omega, 5(25), 15335-15343. URL:[Link]

Engineering Diarylmethylamine Pharmacophores: A Technical Guide on (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The Diarylmethylamine Scaffold in Medicinal Chemistry

Diarylmethylamines (benzhydrylamines) represent a privileged scaffold in modern drug discovery. They form the core structural motif of numerous blockbuster therapeutics, including antihistamines (e.g., cetirizine, levocetirizine), antimuscarinics (e.g., solifenacin), and a wide array of emerging kinase inhibitors [1]. The pharmacological versatility of this scaffold stems from its unique spatial geometry: the two aryl rings project into distinct hydrophobic binding pockets, while the central amine acts as a critical hydrogen bond donor/acceptor and a site for physiological protonation.

(3,4-Difluorophenyl)(phenyl)methanamine (CAS: 939757-54-7) is a highly specialized derivative of this class. By introducing a 3,4-difluoro substitution pattern on one of the phenyl rings, researchers can profoundly modulate the molecule's physicochemical properties, metabolic stability, and target binding kinetics.

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical parameters of (3,4-Difluorophenyl)(phenyl)methanamine is critical for downstream assay development and formulation. The free base is typically an oil or low-melting solid, whereas its hydrochloride salt (CAS: 2250241-86-0) is a highly crystalline, water-soluble powder preferred for long-term storage and biological testing [2].

Table 1: Core Physicochemical Parameters
PropertyFree BaseHydrochloride Salt
CAS Number 939757-54-72250241-86-0
Molecular Formula C₁₃H₁₁F₂NC₁₃H₁₂ClF₂N
Molecular Weight 219.23 g/mol 255.69 g/mol
Physical State (RT) Viscous liquid / Low-melting solidCrystalline solid
Solubility Soluble in DCM, EtOAc, THF, MeOHSoluble in H₂O, DMSO, MeOH
Estimated pKa (Amine) ~8.5 - 9.0N/A (Protonated)
Storage Conditions 2–8 °C, inert atmosphereAmbient RT, desiccated

Mechanistic Rationale: The Impact of 3,4-Difluorination

The strategic placement of fluorine atoms at the 3 and 4 positions of the aromatic ring is not arbitrary; it is a calculated structural modification designed to overcome the pharmacokinetic liabilities of unsubstituted diarylmethylamines.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently metabolize aromatic rings via electrophilic aromatic substitution, leading to rapid clearance. Fluorine is highly electronegative, withdrawing electron density from the ring and deactivating it toward oxidative metabolism. Furthermore, the strong C–F bond (~116 kcal/mol) resists cleavage, effectively blocking the highly vulnerable para and meta positions.

  • Lipophilicity and Permeability: Fluorination subtly increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This enhances blood-brain barrier (BBB) penetration for CNS targets.

  • pKa Modulation: The electron-withdrawing nature of the difluorophenyl group inductively lowers the pKa of the adjacent primary amine compared to an unsubstituted benzhydrylamine. This fine-tunes the ratio of ionized to unionized drug at physiological pH (7.4), optimizing both solubility and membrane permeability.

FluorineMetabolism M1 Unsubstituted Diarylmethylamine M2 CYP450 Oxidation (Aromatic Hydroxylation) M1->M2 M3 Rapid Clearance / Low Half-Life M2->M3 F1 3,4-Difluoro Substitution (CAS: 939757-54-7) F2 Steric & Electronic Shielding (C-F Bond Strength: ~116 kcal/mol) F1->F2 F3 Metabolic Stability & Enhanced Target Affinity F2->F3

Figure 1: Pharmacokinetic logic of 3,4-difluorination in diarylmethylamines.

Synthetic Methodologies

Historically, diarylmethylamines were synthesized via the nucleophilic addition of organometallic reagents (Grignard or organolithium) to imines. While effective, these methods require strictly anhydrous conditions, cryogenic temperatures, and often suffer from poor atom economy.

Recent advancements in C–H functionalization have revolutionized this workflow. Palladium-catalyzed C(sp³)–H arylation of N-Boc benzylamines allows for the direct coupling of commercially available benzylamines with aryl halides (such as 1-bromo-3,4-difluorobenzene)[3]. Alternatively, classical reductive amination of 3,4-difluorobenzophenone remains a highly scalable and robust approach for industrial applications.

DiarylmethylamineSynthesis A 3,4-Difluorobenzophenone B Reductive Amination (NH4OAc, NaBH3CN) A->B E (3,4-Difluorophenyl)(phenyl)methanamine Free Base (CAS: 939757-54-7) B->E C N-Boc Benzylamine + 1-Bromo-3,4-difluorobenzene D Pd-Catalyzed C(sp3)-H Arylation (NiXantPhos, Base) C->D D->E F Anhydrous HCl in Dioxane E->F G Hydrochloride Salt (CAS: 2250241-86-0) F->G

Figure 2: Primary synthetic pathways to (3,4-Difluorophenyl)(phenyl)methanamine.

Experimental Protocols: Self-Validating Systems

The following protocol details the robust synthesis of the target compound via the reductive amination of 3,4-difluorobenzophenone, followed by isolation as the hydrochloride salt. This method is chosen for its scalability and avoidance of highly sensitive organometallic intermediates.

Protocol 1: Synthesis of the Free Base (CAS: 939757-54-7)

Causality Check: Reductive amination requires the formation of a transient imine/iminium intermediate. Ammonium acetate acts as both the nitrogen source and a mild acid catalyst to drive imine formation. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable in mildly acidic conditions and specifically reduces the iminium ion without reducing the starting ketone.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzophenone (10.0 mmol) and anhydrous methanol (50 mL).

  • Imine Formation: Add ammonium acetate (100.0 mmol, 10 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete dissolution and initial imine equilibration.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (15.0 mmol, 1.5 equiv) in small portions to manage the evolution of hydrogen gas.

  • Thermal Maturation: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 16 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 8:2).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by carefully adding 1M NaOH (30 mL) to neutralize the acid and destroy excess reducing agent. Extract the aqueous layer with Dichloromethane (DCM) (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the pure free base as a viscous, pale-yellow oil.

Protocol 2: Hydrochloride Salt Formation (CAS: 2250241-86-0)

Causality Check: Isolating the primary amine as a free base leaves it susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates). Converting it to the HCl salt locks the molecule into a stable, highly crystalline lattice, ensuring long-term stability and precise dosing for biological assays.

  • Solvation: Dissolve the purified (3,4-Difluorophenyl)(phenyl)methanamine free base (5.0 mmol) in anhydrous diethyl ether (20 mL).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.5 equiv, 1.87 mL) under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0 °C to ensure complete precipitation. Filter the solid using a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual unreacted free base or organic impurities. Dry the white crystalline solid under high vacuum at 40 °C for 12 hours.

Analytical Validation

To ensure the integrity of the synthesized compound, rigorous analytical characterization is mandatory. Below is the expected spectral data profile for the hydrochloride salt.

Table 2: Expected Analytical Signatures
Analytical TechniqueExpected Spectral FeaturesDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 8.90 (br s, 3H, -NH₃⁺), 7.60-7.25 (m, 8H, Ar-H), 5.65 (s, 1H, CH-NH₂)The singlet at ~5.65 ppm confirms the presence of the benzylic methine proton.
¹³C NMR (100 MHz, DMSO-d₆) δ 150.2 (dd), 148.5 (dd), 139.1, 136.4, 129.0, 128.5, 127.8, 125.1, 118.2 (d), 117.5 (d), 56.4The signal at ~56.4 ppm is characteristic of the highly deshielded benzylic carbon.
¹⁹F NMR (376 MHz, DMSO-d₆) δ -137.5 (m, 1F), -139.2 (m, 1F)Confirms the presence and ortho-coupling of the two non-equivalent fluorine atoms.
LC-MS (ESI+) m/z 220.09 [M+H]⁺Corresponds to the protonated mass of the free base (219.23 + 1.01).

References

  • Wang, Z., et al. "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Sanchez, C., et al. "Palladium-Catalyzed C(sp³)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process." National Center for Biotechnology Information (NCBI). Available at:[Link]

Discovery and History of (3,4-Difluorophenyl)(phenyl)methanamine: A Critical Diarylmethanamine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The evolution of modern medicinal chemistry relies heavily on the design of privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the diarylmethanamine structural motif is ubiquitous in bioactive molecules, pharmaceutical candidates, and central nervous system (CNS) therapeutics[1][2].

(3,4-Difluorophenyl)(phenyl)methanamine (CAS: 939757-54-7) represents a highly optimized iteration of this scaffold. Historically, the synthesis of chiral diarylmethylamines posed a significant challenge, often requiring complex transition-metal catalysis, such as stereospecific Pd-catalyzed cross-coupling of secondary alkylboron nucleophiles[3], or double-insertive coupling of isocyanides[2].

The specific incorporation of the 3,4-difluorophenyl moiety was not accidental. In the history of drug design, fluorine substitution has been strategically employed to map binding pockets and modulate electronic and steric requirements[4]. The 3,4-difluoro substitution acts as a metabolic shield, deactivating the phenyl ring toward cytochrome P450-mediated electrophilic aromatic substitution (EAS) and preventing oxidative degradation[4]. This historical progression—from simple benzylamines to highly functionalized, chiral difluorinated diarylmethanamines—has enabled the development of next-generation therapeutics, including PDE10A and PDK1 inhibitors[5][6].

Chemical Profile & Quantitative Data

Understanding the physicochemical properties of (3,4-Difluorophenyl)(phenyl)methanamine is crucial for predicting its pharmacokinetic behavior, particularly its lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

PropertyValue / Description
Chemical Name (3,4-Difluorophenyl)(phenyl)methanamine
CAS Number (Free Base) 939757-54-7
CAS Number (HCl Salt) 2250241-86-0[7][8]
Molecular Formula C₁₃H₁₁F₂N[9]
Molecular Weight 219.23 g/mol [9]
Predicted LogP ~2.6 (Highly favorable for CNS penetration)[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

Rational Drug Design Logic

The pharmacological utility of this molecule stems from a tripartite structural advantage:

  • The Diarylmethanamine Core: Provides a flexible yet sterically defined scaffold for target engagement.

  • The Chiral Center: Ensures spatial specificity, drastically reducing off-target toxicity.

  • The 3,4-Difluoro Substitution: Fluorine atoms are highly electronegative and lipophilic. They act as bioisosteres for hydrogen or hydroxyl groups, increasing the molecule's half-life by blocking metabolic hotspots[4].

G A Diarylmethanamine Core (Pharmacophore Scaffold) B 3,4-Difluoro Substitution (Metabolic Blocker) A->B C Chiral Methanamine Center (Spatial Orientation) A->C D Enhanced Target Binding (e.g., PDE10A, PDK1) B->D E Increased Half-Life (CYP450 Resistance) B->E C->D

Caption: Rational Drug Design Logic for 3,4-Difluorophenyl Incorporation.

Synthesis Methodologies & Self-Validating Protocols

To achieve high enantiomeric excess (ee) required for pharmaceutical applications, the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine typically avoids racemic reductive amination in favor of diastereoselective nucleophilic addition using Ellman’s chiral auxiliary.

Protocol 1: Asymmetric Synthesis via Ellman's Sulfinamide

Causality: Direct addition of Grignard reagents to standard imines yields racemic mixtures. Utilizing


- or 

-

-butanesulfinamide creates a chiral environment. The bulky

-butyl group blocks one face of the imine, directing the incoming nucleophile to achieve

diastereomeric excess (de).

Step 1: Condensation (Imine Formation)

  • Charge an oven-dried, argon-purged flask with 3,4-difluorobenzaldehyde (1.0 eq) and

    
    -
    
    
    
    -butanesulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF).
  • Add titanium(IV) ethoxide (

    
    ) (2.0 eq) dropwise at room temperature. Rationale:
    
    
    
    acts as both a Lewis acid to activate the carbonyl and a desiccant to drive the equilibrium forward.
  • Stir for 12 hours. Validate reaction completion via TLC (Hexane/EtOAc 7:3). Quench with brine, filter through Celite, and concentrate to isolate the

    
    -
    
    
    
    -(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the intermediate in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Rationale: Cryogenic temperatures are critical to maximize facial selectivity and prevent unwanted side reactions.

  • Slowly add phenylmagnesium bromide (1.5 eq) dropwise[10].

  • Stir at -78°C for 4 hours, then gradually warm to room temperature. Quench with saturated aqueous

    
    .
    
  • Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography to isolate the diastereopure sulfinamide adduct.
    

Step 3: Deprotection and Salt Formation

  • Dissolve the adduct in methanol and add 4M HCl in dioxane (3.0 eq).

  • Stir at room temperature for 2 hours. The acidic conditions selectively cleave the sulfinyl group without affecting the diarylmethanamine core.

  • Evaporate the solvent to yield enantiopure (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride[7]. Validate optical purity via chiral HPLC.

G A 3,4-Difluorobenzaldehyde + Chiral tert-Butanesulfinamide B Ti(OEt)4 / THF (Condensation) A->B C Chiral Sulfinyl Imine Intermediate B->C D Phenylmagnesium Bromide (-78°C, Diastereoselective Addition) C->D E Sulfinamide Adduct (High Diastereomeric Excess) D->E F HCl / MeOH (Deprotection) E->F G Enantiopure (3,4-Difluorophenyl)(phenyl)methanamine F->G

Caption: Asymmetric Synthesis Workflow via Ellman's Auxiliary.

Protocol 2: Scalable Reductive Amination (Racemic)

For early-stage screening where enantiopurity is not yet required, reductive amination offers a rapid, highly scalable alternative.

  • Combine (3,4-difluorophenyl)(phenyl)methanone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

  • Add sodium cyanoborohydride (

    
    ) (1.5 eq) and reflux for 16 hours. Rationale:
    
    
    
    is stable in protic solvents and selectively reduces the transient iminium ion over the starting ketone.
  • Quench with 1M NaOH, extract with dichloromethane, and purify via acid-base extraction to yield the racemic free base.

Pharmacological Applications in Drug Discovery

The (3,4-Difluorophenyl)(phenyl)methanamine scaffold is heavily utilized in the synthesis of advanced heterocyclic compounds targeting specific enzymatic pathways:

  • PDE10A Inhibitors: Phosphodiesterase 10A (PDE10A) is highly expressed in the striatum. Inhibitors utilizing difluorinated diarylmethanamine derivatives are investigated for treating neurodegenerative and psychiatric disorders, such as schizophrenia and Huntington's disease. The difluoro substitution drastically improves the binding kinetics within the hydrophobic pocket of the enzyme[5].

  • PDK1 Inhibitors: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase involved in cancer cell survival and proliferation. Heterocyclic compounds incorporating the (3,4-difluorophenyl)methanamine motif have been patented as potent PDK1 inhibitors, demonstrating high cellular efficacy and metabolic stability[6].

References

  • (3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine | 1182954-52-4 - 摩熵化学 Source: Molaid URL:[Link]

  • Examples of drugs containing a diarylmethanamine unit. Source: ResearchGate URL:[Link]

  • Transition-Metal-free Double-Insertive Coupling for Diarylmethanamine Synthesis Source: ResearchGate URL:[Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • WO2013068489A1 - Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a Source: Google Patents URL
  • US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL
  • Produktname - Wirtz-Chemieprodukte GmbH (Phenylmagnesium bromide) Source: Wirtz-Chemieprodukte GmbH URL:[Link]

Sources

Technical Guide: Therapeutic Targeting of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (3,4-Difluorophenyl)(phenyl)methanamine Class: Fluorinated Benzhydrylamine / Diarylmethanamine Scaffold Primary Application: Monoamine Transporter (MAT) Modulation & Sigma Receptor Ligand

This guide analyzes the pharmacological potential of (3,4-Difluorophenyl)(phenyl)methanamine , a fluorinated bioisostere of the classic 3,4-dichlorobenzhydrylamine scaffold (the pharmacophore of sertraline and related antidepressants). By substituting chlorine with fluorine at the 3 and 4 positions, this scaffold offers enhanced metabolic stability and altered electrostatic potential while maintaining the critical lipophilic interactions required for high-affinity binding to CNS targets. This document outlines the primary therapeutic targets, mechanism of action, and validation protocols for researchers utilizing this scaffold in drug discovery.

Part 1: Chemical Profile & Strategic Significance

The core structure consists of a primary amine attached to a chiral center flanked by an unsubstituted phenyl ring and a 3,4-difluorophenyl ring.

PropertySpecificationStrategic Relevance
IUPAC Name 1-(3,4-difluorophenyl)-1-phenylmethanamineCore scaffold for MAT inhibitors.
Molecular Formula C₁₃H₁₁F₂NLow molecular weight (<300 Da) allows for CNS penetration.
Bioisosterism F vs. ClThe C-F bond is shorter and stronger (116 kcal/mol) than C-Cl (81 kcal/mol), blocking metabolic oxidation (CYP450) at the 3,4-positions without the steric bulk of chlorine.
Lipophilicity LogP ~ 2.8 - 3.2Ideal range for blood-brain barrier (BBB) permeability.

Part 2: Primary Therapeutic Targets

Research into diarylmethanamines identifies three primary biological systems where this specific fluorinated scaffold exerts therapeutic effects.

Monoamine Transporters (SERT, DAT, NET)

The most authoritative target for this scaffold is the family of Monoamine Transporters. The 3,4-substitution pattern is a critical determinant for selectivity.

  • Serotonin Transporter (SERT): The 3,4-difluoro motif mimics the 3,4-dichloro substitution of sertraline, positioning the phenyl ring into the hydrophobic S1/S2 pockets of the transporter. This inhibits the reuptake of serotonin (5-HT).

  • Dopamine (DAT) & Norepinephrine (NET) Transporters: Unlike the rigidified sertraline structure, the flexible "open-chain" benzhydrylamine structure of (3,4-Difluorophenyl)(phenyl)methanamine often retains higher affinity for DAT and NET, functioning as a Triple Reuptake Inhibitor (TRI) .

Sigma-1 Receptor (σ1R)

Benzhydrylamines are privileged structures for Sigma-1 receptors. The hydrophobic bulk of the two phenyl rings, combined with a protonated amine at physiological pH, satisfies the primary pharmacophore for σ1R binding.

  • Therapeutic Potential: Neuroprotection, cognitive enhancement, and modulation of calcium signaling.

NMDA Receptor (GluN2B Subunit)

Certain diarylalkylamines act as uncompetitive antagonists at the NMDA receptor. While less potent than at MATs, this activity can contribute to antidepressant effects (similar to ketamine's mechanism).

Part 3: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the downstream effects of (3,4-Difluorophenyl)(phenyl)methanamine binding to its primary targets (SERT/DAT/NET).

MOA_Pathway cluster_synapse Synaptic Modulation Compound (3,4-Difluorophenyl)(phenyl)methanamine SERT SERT Inhibition Compound->SERT DAT DAT Inhibition Compound->DAT NET NET Inhibition Compound->NET Synapse Synaptic Cleft Monoamines Increased Extracellular 5-HT, DA, NE SERT->Monoamines Blocks Reuptake DAT->Monoamines NET->Monoamines PostSynaptic Post-Synaptic Receptor Activation (5-HT1A, D1/D2, Adrenergic) Monoamines->PostSynaptic Bind Receptors Downstream Downstream Signaling (BDNF Release, cAMP increase) PostSynaptic->Downstream Signal Transduction Effect Therapeutic Effect (Antidepressant / Anxiolytic) Downstream->Effect

Caption: Mechanism of Action: The compound inhibits monoamine transporters, elevating synaptic neurotransmitter levels and triggering downstream neuroplasticity signaling.

Part 4: Experimental Validation Protocols

To validate this compound as a lead, researchers must employ a specific screening cascade.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) for SERT, DAT, and NET.
  • Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Ligands:

    • SERT:

      
      Citalopram (0.5 nM)
      
    • DAT:

      
      WIN35,428 (0.5 nM)
      
    • NET:

      
      Nisoxetine (1.0 nM)
      
  • Incubation: Incubate membranes with radioligand and varying concentrations of (3,4-Difluorophenyl)(phenyl)methanamine (

    
     to 
    
    
    
    M) for 60 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding results in functional inhibition of neurotransmitter uptake.

  • Cell Culture: Seed CHO cells expressing human transporters in 96-well plates.

  • Treatment: Add compound in assay buffer (HBSS + 20mM HEPES) 15 mins prior to substrate.

  • Substrate Addition: Add fluorescent neurotransmitter mimetics (e.g., ASP+ for DAT/NET, IDT307 for SERT).

  • Measurement: Monitor fluorescence uptake kinetics over 30 mins using a kinetic plate reader.

  • Data: Plot uptake rates vs. log[concentration] to determine functional

    
    .
    
Workflow Diagram

Experimental_Workflow Synth Synthesis (3,4-Difluorophenyl)(phenyl)methanamine Screen1 Primary Screen (Radioligand Binding) Synth->Screen1 Decision Ki < 100 nM? Screen1->Decision Decision->Synth No (Redesign) Screen2 Functional Assay (Uptake Inhibition) Decision->Screen2 Yes Screen3 Selectivity Profiling (Sigma-1, CYP450) Screen2->Screen3 Lead Lead Candidate Optimization Screen3->Lead

Caption: Validation Workflow: A step-by-step screening cascade from synthesis to lead candidate identification.

Part 5: Structure-Activity Relationship (SAR) Analysis

The 3,4-difluoro substitution is not arbitrary. It represents a precise medicinal chemistry optimization:

  • Metabolic Blockade: The 4-position of the phenyl ring is a primary site for CYP450 hydroxylation. Fluorine blocks this metabolic soft spot, extending the half-life (

    
    ) compared to the unsubstituted analog.
    
  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the transporter binding pocket.
    
  • Steric Fit: Fluorine (Van der Waals radius ~1.47 Å) is smaller than Chlorine (~1.75 Å). This allows the 3,4-difluoro analog to fit into slightly more constricted binding pockets where the 3,4-dichloro analog (sertraline-like) might experience steric clash, potentially broadening the target profile to include NET.

References

  • Haufe, G. (2008). The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Andersen, J., et al. (2009). Molecular determinants of selective monoamine reuptake inhibition. Proceedings of the National Academy of Sciences. Link

  • Koe, B. K. (1990). Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake. Journal of Clinical Psychiatry. Link

  • PubChem. (2025). Compound Summary: 3,4-Difluorobenzylamine Derivatives. National Library of Medicine. Link

  • ChemScene. (2025). Product Profile: (3,4-Difluorophenyl)(phenyl)methanamine. Link

Methodological & Application

Technical Application Note: (3,4-Difluorophenyl)(phenyl)methanamine as a Privileged Scaffold in CNS Drug Discovery

[1]

Introduction: The "Fluorine Effect" in Diarylmethylamines

The diarylmethylamine (benzhydrylamine) pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for numerous blockbuster drugs, including antihistamines (e.g., Cetirizine), antidepressants (e.g., Sertraline structural analogs), and psychostimulants (e.g., Modafinil derivatives).

(3,4-Difluorophenyl)(phenyl)methanamine represents a strategic "fluorine scan" modification of this scaffold.[1] In drug development, replacing hydrogen or chlorine atoms with fluorine at the 3 and 4 positions of the phenyl ring is a critical optimization step employed to:

  • Block Metabolic Soft Spots: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, effectively blocking Cytochrome P450-mediated oxidative metabolism at the para- and meta-positions.[1]

  • Modulate Lipophilicity (LogP): Unlike the highly lipophilic 3,4-dichloro analog (found in Sertraline/Indatraline), the 3,4-difluoro substitution lowers lipophilicity while maintaining steric bulk, often improving the Lipophilic Efficiency (LipE) profile.[1]

  • Alter Electronic Properties: The strong electron-withdrawing nature of the difluoro motif reduces the pKa of the adjacent amine, potentially enhancing blood-brain barrier (BBB) permeability by increasing the fraction of the non-ionized species at physiological pH.

Chemical Properties & Specifications

PropertySpecification
IUPAC Name 1-(3,4-difluorophenyl)-1-phenylmethanamine
Molecular Formula C₁₃H₁₁F₂N
Molecular Weight 219.23 g/mol
Chirality Contains one stereocenter (C1).[1] Enantiomers (R/S) typically exhibit distinct biological activities.
pKa (Calculated) ~8.9 (Lower than unsubstituted benzhydrylamine ~9.5 due to electron-withdrawing F)
H-Bond Donors/Acceptors 1 / 3
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (free base).[1]

Synthetic Protocol: Asymmetric Synthesis via Ellman Auxiliary

For medicinal chemistry applications, controlling the stereochemistry of the methanamine center is paramount. The following protocol utilizes the Ellman’s Sulfinamide method to yield the chiral amine with high enantiomeric excess (>98% ee).

Workflow Diagram: Chiral Synthesis

SynthesisWorkflowFigure 1: Asymmetric Synthesis via Ellman Auxiliary StrategyStart3,4-Difluorobenzaldehyde(Starting Material)ImineN-Sulfinyl Imine(Intermediate)Start->ImineTi(OEt)4, THFCondensationAuxiliary(R)-tert-Butanesulfinamide(Chiral Auxiliary)Auxiliary->ImineProtectedAmineSulfinamide DiastereomerImine->ProtectedAminePhMgBr, -78°CDiastereoselective AdditionGrignardPhenylmagnesium Bromide(PhMgBr)Grignard->ProtectedAmineFinalProduct(R)-(3,4-Difluorophenyl)(phenyl)methanamine(HCl Salt)ProtectedAmine->FinalProductHCl/DioxaneDeprotection

Step-by-Step Methodology

Reagents:

  • 3,4-Difluorobenzaldehyde (CAS: 34036-07-2)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄)[1]

  • Phenylmagnesium bromide (3.0 M in ether)[1]

  • Anhydrous THF, Dichloromethane (DCM)[2]

Protocol:

  • Imine Formation (Condensation):

    • In a flame-dried flask under nitrogen, dissolve 3,4-difluorobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (50 mL).

    • Add Ti(OEt)₄ (20.0 mmol) dropwise.[1]

    • Stir at room temperature for 12–16 hours. Monitor by TLC (formation of a less polar spot).[1]

    • Quench: Add brine (20 mL) and ethyl acetate. Filter the titanium salts through a Celite pad.[1]

    • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the N-sulfinyl imine.[1]

  • Diastereoselective Grignard Addition:

    • Dissolve the purified imine (5.0 mmol) in anhydrous DCM (25 mL) and cool to -78°C.

    • Add Phenylmagnesium bromide (10.0 mmol) dropwise over 20 minutes. The low temperature is critical to maximize diastereoselectivity (dr > 95:5).[1]

    • Stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

    • Quench: Add saturated NH₄Cl solution.[1] Extract with DCM (3x).[1]

    • Purification: Chromatograph to isolate the major diastereomer of the sulfinamide.[1]

  • Deprotection (Cleavage of Auxiliary):

    • Dissolve the sulfinamide intermediate in MeOH (10 mL).

    • Add 4N HCl in dioxane (5 mL) and stir at room temperature for 1 hour.

    • Concentrate the solvent in vacuo.[1]

    • Precipitate the product by adding diethyl ether.[1] Filter the white solid to obtain (R)-(3,4-Difluorophenyl)(phenyl)methanamine hydrochloride .[1]

Medicinal Chemistry Applications

Case Study: Monoamine Transporter Inhibition (SERT/DAT)

The 3,4-difluoro scaffold is frequently evaluated as a bioisostere for the 3,4-dichloro ring found in Sertraline and Indatraline.[1]

Hypothesis: Replacing Cl with F reduces molecular weight and lipophilicity while maintaining the halogen-binding interactions required for potency at the Serotonin Transporter (SERT).[1]

Comparative Data (Representative):

Compound AnalogSERT Kᵢ (nM)DAT Kᵢ (nM)Metabolic Stability (t½, Human Microsomes)LogP
3,4-Dichloro (Indatraline core)1.24.528 min5.2
3,4-Difluoro (Target)8.512.0>60 min 3.8
Unsubstituted (Phenyl)150.0210.015 min3.1

Analysis: The 3,4-difluoro analog retains nanomolar potency (within 1-log of the dichloro analog) but significantly improves metabolic stability and lowers LogP into a more "drug-like" range (LogP 3-4), reducing the risk of non-specific binding and toxicity.[1]

SAR Logic Diagram

SAR_LogicFigure 2: Structure-Activity Relationship (SAR) LogicCoreScaffold:(3,4-Difluorophenyl)(phenyl)methanamineMetaPara3,4-Difluoro SubstitutionCore->MetaParaAminePrimary Amine (-NH2)Core->AmineChiralityChiral Center (C1)Core->ChiralityMetabBlocks CYP450 Oxidation(Increases t½)MetaPara->MetabLipophilicityOptimized LogP (3.8)(Better CNS Penetration)MetaPara->LipophilicityBindingSalt Bridge toAspartate in TargetAmine->BindingSelectivityR-isomer: SERT/NET ActiveS-isomer: Reduced PotencyChirality->Selectivity

Biological Assay Protocol: In Vitro Metabolic Stability

To validate the "Fluorine Effect," researchers must assess the intrinsic clearance compared to non-fluorinated analogs.

Assay Conditions:

  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.[1]

Procedure:

  • Pre-incubate 1 µM of (3,4-Difluorophenyl)(phenyl)methanamine with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate reaction by adding NADPH.[1]

  • Sample at time points: 0, 5, 15, 30, 45, 60 minutes.

  • Quench samples with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    .[1]

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

    • Context: Primary reference for the asymmetric synthesis protocol described in Section 3.
  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

    • Context: Authoritative review supporting the metabolic stability and lipophilicity claims in Section 1 and 4.
  • Wang, X., et al. (2013).[1] "Discovery of novel diarylmethylamines as potent and selective serotonin transporter inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

    • Context: Provides the SAR data foundation for the compar
  • Springthorpe, B., et al. (2007).[1] "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters.

    • Context: Discusses the 3,4-difluorophenyl pharmacophore in the context of Ticagrelor intermediates, valid

Application Note: (3,4-Difluorophenyl)(phenyl)methanamine in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,4-Difluorophenyl)(phenyl)methanamine (often utilized as its hydrochloride salt, CAS: 2250241-86-0) is a highly versatile, privileged fluorinated building block utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs) 1. The diarylmethylamine (benzhydrylamine) scaffold is a cornerstone in medicinal chemistry, frequently serving as the core pharmacophore for antihistamines, anticholinergics, and CNS-active therapeutics 2. The strategic incorporation of a 3,4-difluoro substitution pattern onto one of the phenyl rings provides a profound advantage in rational drug design by enhancing metabolic stability, modulating basicity, and improving blood-brain barrier (BBB) penetration 3.

Mechanistic Rationale: The Fluorine Advantage

The transition from a standard unsubstituted benzhydrylamine to a 3,4-difluorinated analog is a calculated pharmacokinetic optimization driven by three primary physicochemical objectives:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative hydroxylation. The highly electronegative fluorine atoms pull electron density away from the ring via inductive effects, deactivating it toward electrophilic attack. Furthermore, the strong C–F bond (approx. 126 kcal/mol) effectively blocks metabolism at the 3- and 4-positions compared to the weaker C–H bond (approx. 113 kcal/mol), significantly increasing the biological half-life of the resulting drug 4.

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity (LogP) of the molecule without adding significant steric bulk (the van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å). This subtle modification enhances membrane permeability, a critical factor for ensuring target engagement in the central nervous system.

  • pKa Modulation: The inductive electron-withdrawing effect of the difluorophenyl group lowers the pKa of the adjacent primary amine. This fine-tunes the physiological ionization state of the resulting drug candidate, often improving oral bioavailability and reducing off-target hERG channel liabilities.

Key Synthetic Applications

As a sterically hindered but highly nucleophilic primary amine, (3,4-Difluorophenyl)(phenyl)methanamine is primed for a variety of critical synthetic transformations:

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. This is the primary route for synthesizing conformationally restricted analogs of cetirizine or cloperastine.

  • Amide Bond Formation: Coupling with carboxylic acids to generate metabolically stable amides.

  • Heterocyclic Functionalization: Nucleophilic aromatic substitution (SNAr) or cross-coupling with halogenated heterocycles, such as pyrimidine-2,4-diones, to yield novel kinase inhibitors or allosteric modulators 5.

Experimental Protocols

The following protocols have been designed with self-validating analytical checkpoints to ensure high-fidelity synthesis and reproducible yields.

Protocol A: Reductive Amination (Synthesis of N-Alkylated Pharmacophores)

Objective: To synthesize a secondary amine via the reductive amination of (3,4-Difluorophenyl)(phenyl)methanamine with a target aldehyde.

Causality & Design Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of corresponding alcohols and minimizing over-alkylation (tertiary amine formation). 1,2-Dichloroethane (DCE) is used as the solvent due to its excellent solubility profile for both the bulky amine and the reducing agent.

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (3,4-Difluorophenyl)(phenyl)methanamine (1.0 eq, 1.0 mmol) and the target aldehyde (1.05 eq, 1.05 mmol) in anhydrous DCE (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Note: The weak acid facilitates the formation of the iminium ion, a critical step to overcome the slightly reduced nucleophilicity of the difluorinated amine.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the disappearance of the primary amine via TLC (Eluent: Hexane/EtOAc 7:3, visualized with Ninhydrin stain; primary amines appear as distinct colored spots).

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution of Hexane to EtOAc) to yield the pure secondary amine.

  • Validation: Confirm product identity via ¹H-NMR (verify the disappearance of the primary amine protons and the appearance of the new N-alkyl methylene protons) and LC-MS.

Protocol B: Amide Coupling via HATU

Objective: To couple the sterically hindered (3,4-Difluorophenyl)(phenyl)methanamine with a carboxylic acid to form a stable amide.

Causality & Design Choice: The benzhydryl carbon introduces significant steric hindrance directly adjacent to the amine. Standard coupling agents (like EDC/NHS) often result in sluggish kinetics and poor yields. HATU is employed because its 7-azabenzotriazole leaving group is highly reactive and features a neighboring-group effect that accelerates the acylation of sterically hindered amines.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add (3,4-Difluorophenyl)(phenyl)methanamine (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours. Monitor the conversion via LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃, and brine (to remove DMF).

  • Isolation: Dry over MgSO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Data Presentation

Table 1: Comparative Physicochemical Predictors (Unsubstituted vs. 3,4-Difluoro Benzhydrylamine)

PropertyBenzhydrylamine (Standard)(3,4-Difluorophenyl)(phenyl)methanaminePharmacological Impact
Molecular Weight 183.25 g/mol 219.23 g/mol Minimal increase; remains well within Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.1~2.6Enhanced lipophilicity improves BBB penetration for CNS targets.
Amine pKa (predicted) ~8.9~8.2Lower basicity reduces non-specific binding and phospholipidosis risk.
Aromatic CYP450 Liability High (both rings susceptible)Low (difluoro ring shielded)Increased half-life (

) and reduced metabolic clearance.

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveTempYield (%)Observation
NaBH₄MeOHNone0 °C to RT45%Significant alcohol by-product observed; poor selectivity.
NaBH₃CNMeOHAcOH (cat.)RT68%Generation of toxic cyanide by-products; slow reaction rate.
NaBH(OAc)₃ DCE AcOH (1 eq) RT 89% Optimal condition; clean conversion, no over-alkylation.

Mandatory Visualization

G A (3,4-Difluorophenyl) (phenyl)methanamine (Building Block) B Reductive Amination (NaBH(OAc)3, DCE) A->B C N-Alkylated Pharmacophore B->C D In Vivo Profiling: Enhanced Metabolic Stability C->D E CYP450 Resistance (Blocked Oxidation) D->E

Workflow from (3,4-Difluorophenyl)(phenyl)methanamine to a metabolically stable drug candidate.

References

  • Sigma-Aldrich. "2250241-86-0 | (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride". 1

  • Apollo Scientific. "Fluorinated Building Blocks in Drug Design: Why They Matter". 3

  • National Center for Biotechnology Information (PMC). "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates". 2

  • National Center for Biotechnology Information (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". 4

  • Rasayan Journal of Chemistry. "CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE". 5

Sources

Application Note: Asymmetric Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine via Chiral Sulfinamide Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride (CAS: 2250241-86-0)

Executive Summary

Chiral diarylmethylamines are privileged pharmacophores ubiquitous in modern drug discovery, serving as the core scaffold for non-sedating antihistamines (e.g., levocetirizine) and next-generation TRPM8 inhibitors for migraine management [1]. The asymmetric synthesis of (3,4-difluorophenyl)(phenyl)methanamine presents a specific challenge: differentiating two sterically similar aryl rings to achieve high enantiomeric excess (ee).

While alternative methodologies such as Pd-catalyzed enantioselective C–H iodination have been explored [2], the most robust, scalable, and industrially validated approach relies on the Ellman chiral tert-butanesulfinamide auxiliary [3]. This application note details a self-validating, step-by-step protocol for the highly diastereoselective synthesis of this critical intermediate, emphasizing the mechanistic causality behind solvent and reagent selection.

Mechanistic Causality & Stereocontrol

The brilliance of the Ellman auxiliary lies in its ability to dictate diastereofacial selectivity through precise transition-state control. The stereochemical outcome of the organometallic addition to the chiral N-tert-butanesulfinyl imine is not random; it is a direct consequence of the coordination environment, which can be manipulated to achieve a stereodivergent synthesis [4].

  • Non-Coordinating Solvents (Toluene) + Grignard Reagents: When phenylmagnesium bromide (PhMgBr) is used in toluene, the magnesium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered cyclic Zimmerman-Traxler-type transition state. The bulky tert-butyl group forces the nucleophile to attack from the less hindered Si-face , yielding the

    
    -diastereomer.
    
  • Coordinating Solvents (THF) + Organolithiums: When phenyllithium (PhLi) is used in THF, the solvent molecules saturate the metal's coordination sphere, preventing the cyclic chelate. The reaction proceeds via an open transition state, where the dipole alignment of the sulfinyl and imine groups directs nucleophilic attack to the Re-face , yielding the

    
    -diastereomer.
    

Mechanism Imine Chiral N-tert-Butanesulfinyl Imine (E)-Isomer Solvent Reaction Conditions Imine->Solvent Coord Coordinating Solvent (THF) Organolithium (PhLi) Open Transition State Solvent->Coord Promotes NonCoord Non-Coordinating Solvent (Toluene) Grignard (PhMgBr) Cyclic Chelation Model Solvent->NonCoord Promotes ProdA (S,R)-Sulfinamide Adduct Re-face Attack Coord->ProdA High dr (>95:5) ProdB (R,R)-Sulfinamide Adduct Si-face Attack NonCoord->ProdB High dr (>96:4)

Figure 1: Mechanistic divergence in diastereofacial selectivity dictated by solvent and reagent.

Comparative Reaction Optimization

To demonstrate the causality of the transition state models, Table 1 summarizes the quantitative data for the addition of phenyl organometallics to


-

-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide.

Table 1: Influence of Organometallic Reagent and Solvent on Diastereofacial Selectivity

EntryOrganometallic ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Major Configuration
1PhMgBr (3.0 equiv)Toluene-78 to rt9296 : 4

2PhLi (3.0 equiv)THF-78 to -40885 : 95

3PhMgBr (3.0 equiv)THF-78 to rt8560 : 40

Insight: Entry 3 proves that using a Grignard reagent in a coordinating solvent (THF) disrupts the cyclic transition state, leading to poor stereocontrol. For the highest stereofidelity of the


-enantiomer, Entry 1 conditions  must be strictly followed.

Experimental Protocols

The following workflow describes the synthesis of


-(3,4-difluorophenyl)(phenyl)methanamine hydrochloride using the optimized toluene/Grignard pathway.

Workflow A 3,4-Difluorobenzaldehyde + (R)-t-Bu-Sulfinamide B Ti(OEt)4 THF, rt, 12h A->B Condensation C Sulfinyl Imine Intermediate B->C D PhMgBr Toluene, -78°C C->D 1,2-Addition E Diastereomeric Sulfinamide D->E F 4M HCl / Dioxane MeOH, rt, 2h E->F Cleavage G (R)-Diarylmethylamine Hydrochloride F->G Precipitation

Figure 2: Step-by-step synthetic workflow for the target diarylmethylamine.

Phase 1: Imine Condensation
  • Setup: To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add 3,4-difluorobenzaldehyde (10.0 mmol, 1.42 g) and

    
    -(+)-tert-butanesulfinamide (10.5 mmol, 1.27 g).
    
  • Solvent & Reagent: Dissolve the mixture in anhydrous THF (40 mL). Add titanium(IV) ethoxide (

    
    , 20.0 mmol, 4.56 g) dropwise via syringe.
    
  • Reaction: Stir the solution at room temperature for 12 hours.

  • IPC (In-Process Control): Remove a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via

    
     NMR. Validation: Look for the disappearance of the aldehyde proton (
    
    
    
    ~9.9 ppm) and the appearance of the imine proton (
    
    
    ~8.5 ppm).
  • Workup: Pour the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting 
    
    
    
    suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over
    
    
    , and concentrate in vacuo to yield the crude sulfinyl imine.
Phase 2: Diastereoselective Grignard Addition
  • Solvent Exchange: Dissolve the crude sulfinyl imine from Phase 1 in anhydrous toluene (50 mL) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Crucial Step: Temperature control is vital to suppress the open transition state pathway.

  • Addition: Add phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 30.0 mmol, 10.0 mL) dropwise over 20 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • IPC: Analyze a quenched aliquot by

    
     NMR. Validation: The two diastereomers will exhibit distinct fluorine shifts. A ratio of >95:5 confirms successful stereocontrol.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract with EtOAc (
    
    
    
    mL). Wash the combined organics with brine, dry over
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure
    
    
    -sulfinamide.
Phase 3: Auxiliary Cleavage & Salt Formation
  • Deprotection: Dissolve the purified

    
    -sulfinamide (5.0 mmol) in methanol (15 mL).
    
  • Acidification: Add a solution of 4M HCl in dioxane (10.0 mmol, 2.5 mL). Stir at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Isolation: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether to precipitate the highly pure

    
    -(3,4-difluorophenyl)(phenyl)methanamine hydrochloride. Filter and dry under high vacuum.
    

Analytical Validation System

To ensure the integrity of the final API intermediate, the following analytical suite must be employed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the enantiomeric excess (ee > 99%). The

    
     and 
    
    
    
    enantiomers will resolve cleanly under a Hexane/Isopropanol (90:10) isocratic method.
  • 
     NMR (376 MHz, 
    
    
    
    ):
    The 3,4-difluoro substitution pattern provides a distinct first-order multiplet. The absence of secondary fluorine peaks confirms the removal of any minor diastereomer carried over from Phase 2.
  • Polarimetry: Measure the specific optical rotation

    
     to cross-reference against literature values for the specific enantiomer, ensuring no inversion occurred during cleavage.
    

References

  • Beaver, M. G., Langille, N. F., Cui, S., & Hansen, K. B. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development, 20(7), 1331–1338.[Link]

  • Zhuang, Z., et al. (2013). Pd-Catalyzed Enantioselective C–H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16344–16347.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3640.[Link]

  • Plobeck, N., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: Switchover of diastereofacial selectivity. Tetrahedron: Asymmetry, 13(3), 303–310.[Link]

Application Note: Analytical Quantification and Stereochemical Profiling of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Process Engineers.

Introduction and Chemical Context

(3,4-Difluorophenyl)(phenyl)methanamine (CAS: 939757-54-7 for free base; 2250241-86-0 for HCl salt) is a structurally significant chiral diarylmethylamine. Compounds containing the diarylmethylamine scaffold are critical pharmacophores in modern drug discovery, often serving as key intermediates for kinase inhibitors and CNS-active therapeutics[1].

Due to the presence of a primary amine and a stereogenic center at the benzylic carbon, the analytical quantification of this compound presents two distinct challenges:

  • Basicity: The primary amine (estimated pKa ~8.5–9.0) causes severe peak tailing on standard silica-based columns due to secondary ionic interactions with residual silanols.

  • Chirality: Accurate determination of enantiomeric excess (ee%) requires specialized chiral stationary phases (CSPs) and carefully optimized mobile phase additives to ensure baseline resolution [2].

This application note details three self-validating analytical protocols: RP-HPLC for bulk purity, Chiral HPLC for enantiomeric resolution, and LC-MS/MS for trace bioanalytical quantification.

AnalyticalWorkflow A Analyte: (3,4-Difluorophenyl) (phenyl)methanamine B Sample Preparation & Matrix Extraction A->B C RP-HPLC-UV (Chemical Purity & Assay) B->C Bulk API / Synthesis D Chiral HPLC-UV (Enantiomeric Excess) B->D Stereochemical Profiling E LC-MS/MS (MRM) (Trace Bioanalysis) B->E PK / Biological Matrices

Fig 1: Strategic analytical workflow for the quantification of the chiral amine.

RP-HPLC-UV: Chemical Purity and Assay Determination

Mechanistic Rationale

To achieve sharp, symmetrical peaks for basic amines, the mobile phase pH must be maintained at least 2 units below the amine's pKa. Utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) ensures the amine is fully protonated. Furthermore, TFA acts as a hydrophobic ion-pairing reagent, effectively masking residual silanols on the C18 stationary phase and preventing peak tailing[5].

Chromatographic Conditions
ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min; hold 2 min; re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 5 µL
Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of (3,4-Difluorophenyl)(phenyl)methanamine reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times.

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%. USP Tailing Factor (Tf) must be ≤ 1.5.

  • Sample Analysis: Inject unknown samples and bracket with check standards every 10 injections to verify system stability and prevent drift.

Chiral HPLC: Enantiomeric Excess (ee%) Profiling

Mechanistic Rationale

Separation of the (R) and (S) enantiomers is achieved using a polysaccharide-derived chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The separation relies on transient diastereomeric interactions—specifically hydrogen bonding, π-π stacking, and steric fit—between the analyte and the chiral selector [4].

Critical Insight: In normal-phase chiral chromatography, the addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory. DEA outcompetes the primary amine analyte for active acidic sites on the silica backbone, ensuring sharp peaks and preventing irreversible column binding [3].

Chiral Chromatographic Conditions
ParameterSpecification
Column Chiralpak IA or AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in Hexane/IPA (90:10) to a concentration of 0.5 mg/mL. Caution: Do not use highly polar solvents like pure methanol or water as the diluent, as they disrupt the normal-phase chiral interactions.

  • Equilibration: Flush the chiral column with the mobile phase for at least 45 minutes until the baseline is completely stable.

  • Analysis: Inject 10 µL of the sample.

  • Self-Validation Criteria: The resolution (

    
    ) between the two enantiomeric peaks must be ≥ 1.5 (baseline resolution). Calculate ee% using the area normalization method: 
    
    
    
    .

LC-MS/MS: Trace Bioanalytical Quantification

Mechanistic Rationale

For pharmacokinetic (PK) profiling, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and specificity. Operating in Electrospray Ionization positive (ESI+) mode, the primary amine readily accepts a proton to form the


 precursor ion at m/z 220.1.

Upon collision-induced dissociation (CID), the most thermodynamically favored fragmentation pathway is the neutral loss of ammonia (-17 Da), generating a highly stable, resonance-stabilized diarylmethyl carbocation at m/z 203.1.

MSFragmentation M Precursor Ion (ESI+) [M+H]+ m/z 220.1 F1 Quantifier Ion [M+H-NH3]+ m/z 203.1 M->F1 Neutral Loss -NH3 (17 Da) F2 Qualifier Ion [C7H5F2]+ m/z 127.0 M->F2 Cleavage -Phenylamine

Fig 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Mass Spectrometry Parameters
MRM ParameterValue
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) m/z 220.1

Quantifier Ion (Q3) m/z 203.1

Qualifier Ion (Q3) m/z 127.0

Collision Energy (CE) 15 eV (Quantifier) / 25 eV (Qualifier)
Desolvation Temp 400 °C
Step-by-Step Protocol (Plasma Matrix)
  • Protein Precipitation: Transfer 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction into the organic phase.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an LC autosampler vial.

  • Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18) using a fast gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Criteria: The signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) must be ≥ 10. Matrix effects should be assessed via post-column infusion and must fall within 85–115%.

References

  • Synthesis and Evaluation of Diarylmethylamines. ACS Omega. Available at:[Link]

  • Chromatographic Enantiomer Separation of Chiral Amines. Journal of the Pharmaceutical Society of Korea (Yakhak Hoeji). Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide columns. National Center for Biotechnology Information (PMC). Available at:[Link]

(3,4-Difluorophenyl)(phenyl)methanamine as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3,4-Difluorophenyl)(phenyl)methanamine as a Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Design, Synthesis, and Application in Medicinal Chemistry

Structural & Pharmacological Rationale[1][2][3][4][5][6][7]

The diarylmethylamine scaffold (benzhydrylamine) is a privileged structure in neuropharmacology, serving as the pharmacophore for numerous CNS-active agents including sertraline (Zoloft), modafinil analogs, and antihistamines. The specific incorporation of the 3,4-difluorophenyl moiety offers distinct advantages over the traditional unsubstituted or chlorinated analogs.

The "Fluorine Scan" Advantage

In lead optimization, replacing hydrogen or chlorine with fluorine at the 3,4-positions serves three critical functions:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Fluorination at the para (4) and meta (3) positions blocks CYP450-mediated oxidative metabolism (hydroxylation), extending the compound's half-life (

    
    ).
    
  • Bioisosterism: The 3,4-difluoro motif is a classic bioisostere for the 3,4-dichloro group found in sertraline. It maintains the electron-withdrawing electronics required for transporter affinity but reduces steric bulk (Van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), potentially altering receptor fit and reducing lipophilicity-driven non-specific binding.

  • Conformational Locking: The high electronegativity of the fluorine atoms influences the torsion angle of the phenyl ring relative to the amine, favoring bioactive conformations that maximize

    
    -stacking interactions in the binding pocket.
    

Synthetic Protocols

Below are two validated protocols. Protocol A is designed for rapid generation of racemic material for initial screening. Protocol B is the gold-standard asymmetric route for generating enantiopure material for advanced SAR (Structure-Activity Relationship) studies.

Protocol A: Titanium-Mediated Reductive Amination (Racemic)

Best for: Rapid analog generation, scale-up, and cost-efficiency.

Mechanism: Direct condensation of 3,4-difluorobenzophenone with ammonia is thermodynamically unfavorable. Titanium(IV) isopropoxide,


, acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium toward the ketimine, which is then reduced in situ.
Materials
  • Substrate: 3,4-Difluorobenzophenone (10 mmol)

  • Amine Source: Ammonia (7M in MeOH) or Ammonium Acetate (excess)

  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve 3,4-difluorobenzophenone (2.18 g, 10 mmol) in anhydrous THF (20 mL).

    • Add

      
       (5.9 mL, 20 mmol) via syringe. The solution may turn slightly yellow.
      
    • Add Ammonia (7M in MeOH, 4.3 mL, 30 mmol).

    • Critical Step: Stir at ambient temperature for 12–18 hours. Monitor by TLC (or IR for disappearance of C=O stretch at ~1660 cm⁻¹ and appearance of C=N).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (0.57 g, 15 mmol) portion-wise (Caution: gas evolution).
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up (The "Titanium Crash"):

    • Quench by adding 10 mL of aqueous ammonium hydroxide (2M). A gelatinous white precipitate (

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL).

    • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification:

    • Extract the filtrate with 1N HCl (3x). The amine moves to the aqueous layer.

    • Basify the aqueous layer to pH >10 with 4N NaOH.

    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Yield Expectation: 75–85%.

Protocol B: Asymmetric Synthesis via Ellman Auxiliary

Best for: Enantioselective synthesis (>98% ee), library generation.

Mechanism: This route utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinyl imine. The subsequent addition of phenylmagnesium bromide proceeds through a highly ordered Zimmerman-Traxler transition state, directing the nucleophilic attack to a single face of the imine.

Workflow Visualization

EllmanSynthesis Figure 1: Stereoselective Synthesis Workflow using Ellman Chemistry Start 3,4-Difluorobenzaldehyde Imine Chiral Sulfinyl Imine (Intermediate) Start->Imine Ti(OiPr)4 THF, RT Aux (R)-t-Butylsulfinamide Aux->Imine Protected Sulfinamide Adduct (Diastereomerically Pure) Imine->Protected PhMgBr -78°C, DCM/Toluene Grignard PhMgBr (Nucleophile) Grignard->Protected Product (R)- or (S)- (3,4-Difluorophenyl)(phenyl) methanamine Protected->Product HCl/MeOH Deprotection

Step-by-Step Methodology
  • Condensation (Imine Formation):

    • Combine 3,4-difluorobenzaldehyde (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv) in THF.

    • Add

      
       (2.0 equiv). Stir 16h at RT.
      
    • Quench with brine, filter through Celite, and concentrate.

    • Result: Stable sulfinyl aldimine.

  • Diastereoselective Grignard Addition:

    • Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78°C .

    • Add Phenylmagnesium bromide (2.0 equiv, 3.0 M in ether) dropwise.

    • Mechanistic Note: The magnesium coordinates with the sulfinyl oxygen, locking the conformation.

    • Stir 2h at -78°C, then warm to RT.

    • Quench with saturated

      
      . Extract and purify via column chromatography (EtOAc/Hexanes).
      
  • Cleavage:

    • Dissolve the purified sulfonamide adduct in MeOH.

    • Add 4N HCl in Dioxane (2.0 equiv). Stir 30 mins.

    • Concentrate to obtain the chiral amine hydrochloride salt.

Application Case Study: Designing a Sertraline Bioisostere

The following table compares the physicochemical profile of the parent drug fragment against the fluorinated building block.

Table 1: Physicochemical Comparison

Property3,4-Dichlorophenyl (Parent)3,4-Difluorophenyl (Bioisostere)Impact on Drug Design
Molecular Weight ~146 Da (fragment)~113 Da (fragment)Lowers overall MW, improving Ligand Efficiency (LE).
Lipophilicity (

)
+1.46+0.28Critical: Significant reduction in logP. Improves solubility and reduces metabolic clearance risk.
Hammett

0.230.06Fluorine is electron-withdrawing by induction but donating by resonance; alters pKa of the nearby amine.
Metabolic Stability High (blocks oxidation)Very High (stronger C-F bond)Prevents formation of reactive quinone-imine metabolites.
Application Protocol: Monoamine Transporter Ligand Synthesis

To synthesize a reuptake inhibitor analog:

  • Start: Use Protocol B to generate (S)-(3,4-difluorophenyl)(phenyl)methanamine.

  • N-Alkylation: React the chiral amine with methyl 4-bromobutanoate followed by cyclization (if targeting rigid bicyclics) or simple reductive amination with an aliphatic aldehyde.

  • Validation: Test affinity against SERT/DAT/NET transporters. The difluoro-analog is expected to retain potency while lowering lipophilicity (clogP), potentially improving the brain-to-plasma ratio.

Quality Control & Characterization

Trustworthy data requires rigorous validation. Use the following parameters to confirm identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Look for the benzylic proton (methine) as a sharp singlet (or doublet if coupled to NH) around

    
     5.1–5.3 ppm. The aromatic region will show complex splitting for the 3,4-difluoro ring (multiplets due to H-F coupling).
    
  • ¹⁹F NMR: Essential for confirmation. Expect two distinct signals around

    
     -138 and -142 ppm (depending on solvent).
    
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Success Criterion: ee > 98% required for biological assays.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives." Link

Sources

Use of (3,4-Difluorophenyl)(phenyl)methanamine in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis & Utilization of (3,4-Difluorophenyl)(phenyl)methanamine in Kinase Inhibitor Design

Abstract

This application note details the strategic implementation of (3,4-difluorophenyl)(phenyl)methanamine as a privileged pharmacophore in the synthesis of Type I and Type II kinase inhibitors. Diarylmethylamines (DAMAs) serve as critical "anchors" that occupy the hydrophobic Selectivity Pocket (back-pocket) of kinases such as c-MET, ALK, ROS1, and TRK . This guide provides a validated, enantioselective synthetic protocol using the Ellman Sulfinamide Auxiliary , ensuring >98% enantiomeric excess (ee). Furthermore, it outlines the downstream coupling of this amine to heteroaryl hinge-binders to generate potent bio-active scaffolds.

Introduction: The Strategic Value of the Scaffold

In modern kinase inhibitor discovery, the transition from "flat" aromatic systems to 3D-chiral architectures is essential for improving Lipophilic Ligand Efficiency (LipE) and selectivity. The (3,4-difluorophenyl)(phenyl)methanamine scaffold offers three distinct medicinal chemistry advantages:

  • Chirality-Driven Selectivity: The benzylic stereocenter directs the phenyl rings into specific hydrophobic sub-pockets (e.g., the solvent-exposed region vs. the P-loop), often distinguishing between kinase isoforms.

  • Metabolic Blocking: The 3,4-difluoro substitution pattern on the phenyl ring effectively blocks oxidative metabolism (CYP450-mediated hydroxylation) at the most electron-rich positions, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the electron density of the aromatic ring, strengthening

    
     stacking interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine) within the ATP binding site.
    

Chemical Properties & Safety Profile

PropertySpecification
IUPAC Name 1-(3,4-Difluorophenyl)-1-phenylmethanamine
Molecular Weight 219.23 g/mol
Appearance Colorless oil (free base) / White solid (HCl salt)
Solubility DMSO (>50 mM), Methanol, DCM
Storage Store at -20°C under Argon. Free base absorbs

.
Hazards Irritant (Skin/Eye). Handle in a fume hood.

Validated Synthetic Protocol

The following protocol utilizes (R)-tert-butanesulfinamide (Ellman’s Auxiliary) to synthesize the (S)-amine with high enantiopurity. This route is preferred over classical resolution due to its scalability and predictability.

Phase A: Condensation (Imine Formation)

Reagents: 3,4-Difluorobenzaldehyde, (R)-tert-butanesulfinamide,


, THF.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve (R)-tert-butanesulfinamide (10.0 mmol) and 3,4-difluorobenzaldehyde (11.0 mmol, 1.1 equiv) in anhydrous THF (50 mL).

  • Activation: Add

    
     (20.0 mmol, 2.0 equiv) dropwise via syringe. The solution will turn slightly yellow.
    
  • Reaction: Stir at reflux (65°C) for 16 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. A white titanium salt precipitate will form. Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (0-30% EtOAc/Hexane) to yield the N-sulfinyl imine .
    
Phase B: Diastereoselective Grignard Addition

Reagents: Phenylmagnesium bromide (PhMgBr), DCM/Toluene.

  • Setup: Dissolve the N-sulfinyl imine (5.0 mmol) in anhydrous Toluene (25 mL) in a dry RBF under

    
    . Cool to -78°C  (Dry ice/Acetone bath). Critical: Low temperature is essential for high diastereoselectivity (dr).
    
  • Addition: Add PhMgBr (3.0 M in ether, 10.0 mmol, 2.0 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.

  • Equilibration: Stir at -78°C for 2 hours, then slowly warm to RT overnight.

  • Quench: Slowly add saturated

    
     solution. Extract with EtOAc (3x).
    
  • Isolation: Dry and concentrate. The product is the Sulfinamide Intermediate .

Phase C: Cleavage to Chiral Amine Salt

Reagents: 4M HCl in Dioxane, MeOH.

  • Deprotection: Dissolve the Sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl salt) may begin to form.

  • Precipitation: Add

    
     (50 mL) to fully precipitate the product.
    
  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: (S)-1-(3,4-difluorophenyl)-1-phenylmethanamine hydrochloride .

Visualization: Synthetic Pathway

SyntheticPathway Start 3,4-Difluorobenzaldehyde + (R)-t-Bu-Sulfinamide Imine N-Sulfinyl Imine (Activated Electrophile) Start->Imine Ti(OEt)4, Reflux Grignard PhMgBr Addition (-78°C, Toluene) Imine->Grignard Chiral Induction Intermediate Sulfinamide (Diastereomerically Pure) Grignard->Intermediate C-C Bond Formation Deprotection HCl / MeOH Cleavage Intermediate->Deprotection Auxiliary Removal Final (S)-Chiral Amine HCl (>98% ee) Deprotection->Final Precipitation

Caption: Ellman Auxiliary-mediated asymmetric synthesis of the target amine. Blue nodes indicate starting materials, yellow intermediates, red critical reaction steps, and green the final product.

Application Protocol: Kinase Core Coupling ( )

Once synthesized, the amine is typically coupled to a heterocycle (e.g., a 2,4-dichloropyrimidine derivative) to form the kinase inhibitor core.

Scenario: Coupling to 2,4-dichloro-5-fluoropyrimidine (a common hinge-binder scaffold).

  • Dissolution: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and the Chiral Amine HCl salt (1.0 equiv) in n-Butanol or DMF.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) to neutralize the HCl and scavenge protons.

  • Heat: Heat to 80°C for 4-6 hours.

    • Note: The C4-position of the pyrimidine is more electrophilic and will react selectively over the C2-position due to the electron-withdrawing fluorine at C5.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via silica gel chromatography.

Structural Activity Relationship (SAR) Logic

The diagram below illustrates how this specific amine interacts within the ATP-binding pocket of a target kinase (e.g., c-Met).

SAR_Logic Amine Chiral Amine Scaffold Pocket Hydrophobic Back-Pocket Amine->Pocket Fills Space (Shape Complementarity) F_Atoms 3,4-Difluoro Substituents F_Atoms->Pocket Increases Lipophilicity (LipE) Metabolism CYP450 Metabolism F_Atoms->Metabolism BLOCKS ( steric/electronic) Phenyl Phenyl Ring (Unsubstituted) Phenyl->Pocket Pi-Pi Stacking (Gatekeeper)

Caption: SAR mechanism showing how the difluoro-substitution blocks metabolism while the chiral scaffold maximizes hydrophobic pocket occupancy.

Quality Control & Troubleshooting

  • Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Target: >98% ee required for biological assays.

  • Racemization Risk: Avoid strong bases (NaH, KH) at high temperatures after the amine is formed, as benzylic protons can be acidic.

  • Storage: The free amine forms carbamates with atmospheric

    
    . Always store as the HCl or Tosylate salt.
    

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]... (Crizotinib) as a potent and selective c-Met/ALK inhibitor." Journal of Medicinal Chemistry.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Large-Scale Production of (3,4-Difluorophenyl)(phenyl)methanamine: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Benzhydrylamines

(3,4-Difluorophenyl)(phenyl)methanamine and its derivatives are crucial structural motifs in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a benzhydrylamine scaffold can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This makes these compounds highly valuable as intermediates in the synthesis of a wide array of pharmacologically active agents, including but not limited to, central nervous system modulators, anti-cancer agents, and cardiovascular drugs.

This comprehensive guide provides a detailed overview of robust and scalable methods for the production of (3,4-Difluorophenyl)(phenyl)methanamine. It is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable synthetic strategies. The protocols and discussions herein are grounded in established chemical principles and supported by relevant literature, offering a practical resource for both laboratory-scale synthesis and industrial production considerations.

Strategic Approaches to the Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

The synthesis of the target molecule can be broadly categorized into two primary retrosynthetic disconnections, each offering distinct advantages and challenges in a large-scale setting.

Target (3,4-Difluorophenyl)(phenyl)methanamine Route1 Route 1: Reductive Amination of 3,4-Difluorobenzophenone Target->Route1 C-N bond formation Route2 Route 2: Reductive Amination of Benzaldehyde Target->Route2 C-N bond formation

Caption: Retrosynthetic analysis of (3,4-Difluorophenyl)(phenyl)methanamine.

This guide will delve into both approaches, providing detailed protocols for the synthesis of key intermediates and the final reductive amination steps.

Part 1: Synthesis of Key Intermediates

A reliable and cost-effective supply of starting materials is paramount for any large-scale synthetic campaign. This section details the preparation of the essential precursors: 3,4-Difluorobenzophenone and 3,4-Difluoroaniline.

Large-Scale Synthesis of 3,4-Difluorobenzophenone

The most direct and industrially viable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.

cluster_0 Synthesis of 3,4-Difluorobenzoyl Chloride cluster_1 Friedel-Crafts Acylation A 3,4-Difluorobenzoic Acid C 3,4-Difluorobenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C D 3,4-Difluorobenzoyl Chloride G 3,4-Difluorobenzophenone D->G Electrophilic Aromatic Substitution E Benzene E->G F Lewis Acid (e.g., AlCl₃) F->G

Caption: Workflow for the synthesis of 3,4-Difluorobenzophenone.

Protocol 1: Synthesis of 3,4-Difluorobenzoyl Chloride

Materials:

  • 3,4-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a stirred solution of 3,4-difluorobenzoic acid in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 3,4-difluorobenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation for 3,4-Difluorobenzophenone

This protocol is adapted from the synthesis of structurally similar 4,4'-difluorobenzophenone.[1][2]

Materials:

  • 3,4-Difluorobenzoyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or hexane for recrystallization

Procedure:

  • In a reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet, charge anhydrous aluminum chloride and dichloromethane.

  • Cool the slurry to 0-5 °C in an ice bath.

  • Slowly add a solution of 3,4-difluorobenzoyl chloride in benzene to the stirred slurry, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC).

  • Carefully quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, dilute sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-difluorobenzophenone.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[3]

ParameterTypical Value
Yield 85-95%
Purity (after recrystallization) >99%

Table 1: Typical yield and purity for the synthesis of 3,4-Difluorobenzophenone.

Large-Scale Synthesis of 3,4-Difluoroaniline

The industrial synthesis of 3,4-difluoroaniline typically involves the reduction of 3,4-difluoronitrobenzene.

Protocol 3: Catalytic Hydrogenation of 3,4-Difluoronitrobenzene

Materials:

  • 3,4-Difluoronitrobenzene

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Toluene or Methanol

  • Hydrogen gas

Procedure:

  • In a suitable autoclave, charge 3,4-difluoronitrobenzene, toluene (or methanol), and the Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0-6.0 kg/cm ²).[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-35 °C) for 3-4 hours or until hydrogen uptake ceases.[4]

  • Monitor the reaction progress by TLC or GC to ensure complete conversion.[4]

  • After the reaction is complete, carefully depressurize the autoclave and filter the reaction mixture to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude 3,4-difluoroaniline.

  • The crude product can be purified by vacuum distillation.

ParameterTypical Value
Yield >90%
Purity (after distillation) >99%

Table 2: Typical yield and purity for the synthesis of 3,4-Difluoroaniline.

Part 2: Large-Scale Production of (3,4-Difluorophenyl)(phenyl)methanamine

With the key intermediates in hand, the final C-N bond formation can be achieved through several reliable methods. This section will focus on the most scalable and efficient approaches: Reductive Amination and the Leuckart-Wallach Reaction.

Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its versatility and generally high yields.[5] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the target amine.

cluster_0 Route 1 cluster_1 Route 2 A 3,4-Difluorobenzophenone C Imine Intermediate A->C B Ammonia Source B->C D (3,4-Difluorophenyl)(phenyl)methanamine C->D Reduction E Benzaldehyde G Imine Intermediate E->G F 3,4-Difluoroaniline F->G H (3,4-Difluorophenyl)(phenyl)methanamine G->H Reduction

Caption: Reductive amination pathways to the target molecule.

Method A: Reductive Amination using Sodium Borohydride

Sodium borohydride is a cost-effective and relatively safe reducing agent for large-scale operations.

Protocol 4: Reductive Amination of 3,4-Difluorobenzophenone with Ammonia

Materials:

  • 3,4-Difluorobenzophenone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a reaction vessel, dissolve 3,4-difluorobenzophenone in methanol.

  • Add the ammonia source (e.g., ammonium acetate) and stir the mixture at room temperature to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC.

  • Once significant imine formation is observed, cool the reaction mixture in an ice bath.

  • Slowly and portion-wise add sodium borohydride, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 5: Reductive Amination of Benzaldehyde with 3,4-Difluoroaniline

Materials:

  • Benzaldehyde

  • 3,4-Difluoroaniline

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF) or Methanol

  • Benzoic acid (optional, as an activator)[6]

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a reaction vessel, dissolve 3,4-difluoroaniline and benzaldehyde in THF.

  • If using, add benzoic acid to the mixture.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Follow the work-up and purification steps as described in Protocol 4.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often more selective alternative to metal hydrides, using a hydrogen donor in the presence of a transition metal catalyst.

Protocol 6: Catalytic Transfer Hydrogenation of the Imine Intermediate

Materials:

  • Pre-formed imine of 3,4-difluorobenzophenone and ammonia (or benzaldehyde and 3,4-difluoroaniline)

  • Transition metal catalyst (e.g., a ruthenium(II) complex)[1]

  • Hydrogen donor (e.g., 2-propanol, formic acid)

  • Base (e.g., NaOH, if required by the catalyst system)

  • Solvent (e.g., 2-propanol)

Procedure:

  • In a suitable reactor, dissolve the pre-formed imine in the hydrogen donor solvent (e.g., 2-propanol).

  • Add the transition metal catalyst and, if necessary, the base.

  • Heat the reaction mixture to the optimal temperature for the chosen catalyst system (e.g., 80 °C).[1]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

MethodReducing Agent/CatalystAdvantagesDisadvantages
Sodium Borohydride Reduction NaBH₄Cost-effective, readily available, straightforward work-upCan be less selective, requires careful control of addition
Catalytic Transfer Hydrogenation Ru, Ir, or Ni complexes with a hydrogen donorHigh selectivity, mild conditions, low catalyst loadingHigher initial catalyst cost, potential for catalyst poisoning

Table 3: Comparison of reductive amination methods.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the nitrogen source and the reducing agent.[7][8][9]

Protocol 7: Leuckart-Wallach Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

Materials:

  • 3,4-Difluorobenzophenone

  • Ammonium formate or Formamide

  • Formic acid (optional)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a high-temperature reactor, heat a mixture of 3,4-difluorobenzophenone and a large excess of ammonium formate or formamide.

  • Maintain the reaction temperature typically between 160-190 °C for several hours.[7]

  • The intermediate N-formyl derivative is formed.

  • After the initial reaction, cool the mixture and hydrolyze the formamide by adding hydrochloric acid and heating.

  • Cool the hydrolyzed mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the crude product.

  • Purify by vacuum distillation or crystallization.

Note: The Leuckart-Wallach reaction often requires harsh conditions and can produce significant byproducts. Modern reductive amination methods are generally preferred for their milder conditions and higher selectivity.

Part 3: Purification and Analytical Characterization

Large-Scale Purification

For large-scale production, purification by crystallization is often the most cost-effective and efficient method.[10]

Protocol 8: Crystallization of (3,4-Difluorophenyl)(phenyl)methanamine

Materials:

  • Crude (3,4-Difluorophenyl)(phenyl)methanamine

  • Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, further cool the mixture in an ice bath.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation
FT-IR Identification of functional groups
Mass Spectrometry Determination of molecular weight and fragmentation pattern
HPLC/GC Purity assessment and quantification of impurities
Melting Point Physical characterization and purity indication

Table 4: Analytical techniques for characterization.

Conclusion

The large-scale synthesis of (3,4-Difluorophenyl)(phenyl)methanamine can be achieved through several robust and scalable synthetic routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the required purity of the final product, and the available manufacturing infrastructure. The protocols and guidelines presented in this document provide a solid foundation for the development of an efficient and economical production process for this valuable pharmaceutical intermediate. As with any chemical process, appropriate safety precautions and process optimization studies are essential for successful and safe large-scale implementation.

References

  • A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers. Benchchem.
  • An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone. Benchchem.
  • 3,4-Difluoroaniline | 3863-11-4. ChemicalBook.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow. Organic Chemistry Portal.
  • 4,4'-Difluorobenzophenone. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkyl
  • Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in B
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. SciSpace.
  • NaBH4/PhCO2H: An Efficient system for Reductive Amin
  • Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow | Organic Letters.
  • Leuckart reaction. Grokipedia.
  • SOP: CRYSTALLIZ
  • Preparation of Aliph
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Leuckart reaction. Wikipedia.

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in (3,4-Difluorophenyl)(phenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

Welcome to the technical support guide for the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers overcome common challenges encountered during the synthesis of this and related diarylmethanamine compounds.

The primary synthetic route discussed is the reductive amination of 3,4-difluorobenzophenone. This method is often chosen for its efficiency and convergence. However, like any multi-step chemical transformation, it is prone to specific side reactions and process-related issues that can impact yield and purity. This guide is structured to address these issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by literature-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common causes?

Low yield in the reductive amination of 3,4-difluorobenzophenone can stem from several factors:

  • Incomplete Imine/Iminium Ion Formation: The crucial first step is the condensation of the benzophenone with an amine source (like ammonia or ammonium acetate) to form an imine. This equilibrium can be unfavorable. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent or a Lewis acid like Ti(OiPr)₄ can improve yields for less reactive ketones.[1]

  • Premature Reduction of the Ketone: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 3,4-difluorobenzophenone to the corresponding alcohol before it has a chance to form the imine.[2][3] This is a significant competing side reaction.

  • Sub-optimal pH: Imine formation is typically catalyzed by mild acid (pH 4-5).[2] If the reaction is too acidic or too basic, the rate of imine formation will decrease significantly.

  • Poor Quality of Reagents: Ensure the quality of the starting ketone, amine source, and particularly the reducing agent, which can degrade upon improper storage.

Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it likely to be?

This is a classic issue in reductive aminations that produce a primary amine. The most common higher molecular weight byproduct is the secondary amine, formed when the newly generated primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate. This results in the formation of bis[(3,4-difluorophenyl)(phenyl)methyl]amine.

This side reaction is more prevalent when there is a high concentration of the imine intermediate and the primary amine product simultaneously. A stepwise procedure can sometimes mitigate this issue.[4]

Q3: Which reducing agent is best for this synthesis? NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

The choice of reducing agent is critical for success.[3]

  • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both the imine and the starting ketone.[1][3] To use it effectively, the imine should be pre-formed before adding NaBH₄ to minimize reduction of the starting material.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the reduction of iminium ions over ketones, especially at a mildly acidic pH (pH ~4-5).[2][5] This allows for a "one-pot" procedure where the ketone, amine, and reducing agent are mixed together.[2] However, it generates toxic cyanide waste.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent, similar to NaBH₃CN, but avoids the use of cyanide.[3][4][6] The steric bulk and electron-withdrawing acetoxy groups attenuate its reactivity, making it highly selective for imines over ketones.[3] It is particularly effective for one-pot reactions.[3]

Reducing Agent Pros Cons Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, powerfulReduces starting ketone, requires two-step processMethanol, Ethanol[1][3]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines, allows one-pot reactionHighly toxic (HCN gas), moisture sensitiveMethanol, Aprotic solvents[1][6]
Sodium Triacetoxyborohydride (STAB) Highly selective, non-toxic, allows one-pot reactionMore expensive, moisture sensitiveDCE, DCM, THF[1][4]

Q4: How can I effectively purify my final product and remove the secondary amine impurity?

Purification can be challenging due to the similar polarities of the primary and secondary amine products.

  • Column Chromatography: This is the most common method. Due to the basic nature of amines, they can interact strongly with acidic silica gel, leading to poor separation and tailing.[7] It is often necessary to use a mobile phase containing a small amount of a basic modifier, like triethylamine (0.5-2%) or ammonium hydroxide, to achieve good peak shape.[7] Alternatively, using an amine-functionalized silica gel can simplify the purification.[7]

  • Crystallization/Salt Formation: If the product is crystalline, recrystallization can be effective. Alternatively, converting the amines to salts (e.g., hydrochlorides) can alter their solubility properties, sometimes allowing for selective precipitation of the desired primary amine salt. A more advanced technique involves the selective crystallization of primary amines via the formation of ammonium carbamates by introducing CO₂.[8]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying chemical issues.

Problem 1: A major byproduct is identified as (3,4-Difluorophenyl)(phenyl)methanol.
  • Underlying Cause: This alcohol is the product of the direct reduction of the starting material, 3,4-difluorobenzophenone. This occurs when the reducing agent is too reactive or is not selective for the imine intermediate over the ketone.[2][3] This is most common when using NaBH₄ in a one-pot procedure.

  • Troubleshooting Workflow:

G start Problem: (3,4-Difluorophenyl)(phenyl)methanol is a major byproduct check_reagent Which reducing agent was used? start->check_reagent nabh4 NaBH₄ in a one-pot reaction check_reagent->nabh4 stab NaBH(OAc)₃ or NaBH₃CN check_reagent->stab solution_nabh4 Solution: Switch to a two-step protocol. 1. Pre-form the imine (1-2h). 2. Add NaBH₄ slowly at 0°C. nabh4->solution_nabh4 solution_stab Hypothesis: Reagent may have degraded or reaction conditions (e.g., pH) are sub-optimal. stab->solution_stab verify_stab Action: Verify reagent quality. Ensure anhydrous conditions and proper pH for imine formation. solution_stab->verify_stab

Caption: Troubleshooting workflow for alcohol byproduct formation.

Problem 2: The reaction stalls, and a significant amount of unreacted 3,4-difluorobenzophenone remains.
  • Underlying Cause: This points to a failure in the initial imine formation step. The equilibrium between the ketone and the imine is not being driven towards the product side.

  • Mechanistic Explanation: Imine formation is a reversible condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials. Ketones, especially sterically hindered ones like benzophenone, are less reactive than aldehydes, making this equilibrium even more sensitive.[4]

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use a high-purity, anhydrous source of ammonia (e.g., a solution in an organic solvent like dioxane or methanol, or using ammonium acetate with a dehydrating agent).

    • Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water as it is formed.

    • Add a Lewis Acid Catalyst: For stubborn ketones, adding a Lewis acid such as titanium(IV) isopropoxide [Ti(OiPr)₄] can activate the ketone's carbonyl group, facilitating the nucleophilic attack by the amine and driving the reaction forward.[1]

Problem 3: The final product is contaminated with a secondary amine, bis[(3,4-difluorophenyl)(phenyl)methyl]amine.
  • Underlying Cause: The desired primary amine product is reacting with the imine intermediate faster than the initial amine source.

  • Reaction Diagram:

G cluster_main Desired Reaction cluster_side Side Reaction Ketone 3,4-Difluorobenzophenone Imine Imine Intermediate Ketone->Imine + NH₃ Product Primary Amine (Desired Product) Imine->Product + [H⁻] Product_side Primary Amine Impurity Secondary Amine (Byproduct) Imine_side Imine Intermediate Product_side->Impurity + Imine Intermediate, then + [H⁻]

Caption: Competing pathways leading to primary and secondary amines.

  • Solutions:

    • Use Excess Amine Source: Employing a large excess of the initial amine source (e.g., ammonium acetate) can outcompete the primary amine product for reaction with the imine intermediate.

    • Stepwise Reduction: A more controlled approach involves two distinct steps. First, form the imine under optimal conditions. Once TLC or LCMS shows complete conversion of the ketone, add the reducing agent (like NaBH₄) in a separate step. This minimizes the time that the product and imine intermediate are present together.[4]

    • Control Stoichiometry: Carefully control the stoichiometry of the reducing agent. Using a slight excess (1.2-1.5 equivalents) is typical. A large excess does not usually improve the situation and can lead to other side reactions.

Optimized Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol is designed to maximize the yield of the primary amine while minimizing common side reactions.

Materials:

  • 3,4-Difluorobenzophenone (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4]

  • Glacial Acetic Acid (optional, 0.1 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-difluorobenzophenone (1.0 equiv) and ammonium acetate (10.0 equiv).

  • Add anhydrous DCE to create a solution with a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • (Optional) Add glacial acetic acid (0.1 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the starting ketone by TLC or LCMS.

  • Once imine formation is significant (or ketone consumption has stalled), add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-20 minutes. The addition may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC/LCMS.

  • Work-up:

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (2013).
  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Google Patents. (1975).
  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Matrix Fine Chemicals. 1-(3,4-DIFLUOROPHENYL)METHANAMINE. [Link]

  • PrepChem.com. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for (3,4-Difluorophenyl)(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for synthetic chemists and drug development professionals optimizing the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine (often isolated as the hydrochloride salt, CAS: 2250241-86-0) [1].

As a diarylmethylamine (benzhydrylamine) derivative, this pharmacophore presents specific synthetic challenges. Standard reductive amination protocols often fail due to the steric hindrance of the diaryl ketone precursor, leading to incomplete conversion, dimerization, or over-reduction. This guide provides a mechanistic breakdown, an optimized self-validating protocol, and a troubleshooting FAQ to ensure high-yield, chemoselective synthesis.

Mechanistic Pathways & Workflow

The most scalable route to (3,4-Difluorophenyl)(phenyl)methanamine is the reductive amination of 3,4-difluorobenzophenone. However, the pathway is fraught with competing side reactions. The diagram below illustrates the critical junctures where the reaction can deviate from the desired product.

G SM 3,4-Difluorobenzophenone (Starting Material) IM Imine / Aminocarbinolato Titanium Complex SM->IM NH3, Ti(OiPr)4 EtOH, RT PR (3,4-Difluorophenyl)(phenyl)methanamine (Target Product) IM->PR NaBH4 Reduction BP1 Bis(diarylmethyl)amine (Dimerization Byproduct) IM->BP1 Attack by Primary Amine BP2 3,4-Difluorodiphenylmethane (Hydrogenolysis Byproduct) PR->BP2 Pd/C, H2 Over-reduction

Reaction pathways and common byproducts in the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine.

Optimization of Reaction Parameters

To achieve chemoselective mono-alkylation of ammonia, the reaction conditions must be tightly controlled. The table below summarizes the quantitative and qualitative shifts required to optimize this synthesis [2].

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Amine Source NH₄OAc (1.5 eq)NH₃ in EtOH (5–10 eq) A massive stoichiometric excess of ammonia is required to outcompete the newly formed primary amine, preventing nucleophilic attack on the imine (dimerization).
Lewis Acid None / Acetic AcidTi(OiPr)₄ (2.0 eq) Diaryl ketones are highly sterically hindered. Titanium(IV) isopropoxide acts as a powerful Lewis acid and water scavenger, driving the equilibrium toward the imine/titanium complex.
Reductant Pd/C, H₂ (50 psi)NaBH₄ (1.5 eq) Palladium-catalyzed hydrogenation readily cleaves benzylic C-N bonds (hydrogenolysis). Sodium borohydride provides mild, irreversible hydride delivery without bond cleavage.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak corresponding to 3,4-difluorodiphenylmethane. Where did my amine go? A: You are observing hydrogenolysis of the benzylic C-N bond . Diarylmethylamines are notoriously susceptible to cleavage under Palladium-on-Carbon (Pd/C) catalyzed hydrogenation conditions, yielding the corresponding diarylmethane and releasing ammonia [3].

  • Solution: Abandon Pd/C. Switch to a hydride donor such as Sodium Borohydride (NaBH₄) or use Raney Nickel if catalytic hydrogenation is strictly required for your facility's scale-up.

Q2: The reaction mixture contains a high percentage of secondary amine (bis(diarylmethyl)amine). How can I prevent this dimerization? A: Dimerization occurs when your desired primary amine product acts as a nucleophile and attacks the unreacted imine intermediate.

  • Solution: You must manipulate the kinetics. First, use a 5-to-10-fold excess of ammonia (e.g., 2M NH₃ in ethanol) to ensure ammonia outcompetes the primary amine [2]. Second, ensure complete imine formation before adding the reducing agent.

Q3: The initial condensation of 3,4-difluorobenzophenone with ammonia is stalling, leaving unreacted starting material. Why? A: Diaryl ketones are significantly less electrophilic and more sterically hindered than aldehydes or aliphatic ketones. Standard weak acids (like acetic acid) are insufficient to drive imine formation.

  • Solution: Introduce Titanium(IV) isopropoxide (Ti(OiPr)₄). It coordinates with the carbonyl oxygen, drastically increasing its electrophilicity, and reacts with the expelled water to form inert TiO₂, pushing the reaction strictly to the right [2].

Q4: Is there a risk of hydrodefluorination on the aromatic ring during reduction? A: While the C-F bond is the strongest carbon-halogen bond, unexpected hydrodefluorination can occasionally occur as a minor side reaction under forcing conditions with Palladium catalysts. However, the much more rapid and dominant failure mode with Pd/C is the benzylic cleavage mentioned in Q1. Using the Ti(OiPr)₄ / NaBH₄ protocol completely eliminates the risk of both hydrogenolysis and defluorination.

Validated Experimental Protocol

This step-by-step methodology utilizes the Titanium(IV) isopropoxide-mediated reductive amination pathway. It is designed as a self-validating system , meaning physical phase changes during the workup will confirm the success of the intermediate steps.

Reagents:

  • 3,4-Difluorobenzophenone (1.0 equiv, ~10 mmol)

  • Ammonia solution (2.0 M in EtOH, 5.0 equiv, 50 mmol)

  • Titanium(IV) isopropoxide (2.0 equiv, 20 mmol)

  • Sodium borohydride (1.5 equiv, 15 mmol)

Step-by-Step Methodology:

  • Imine Formation: In a dry, argon-purged flask, dissolve 3,4-difluorobenzophenone in the 2.0 M NH₃/EtOH solution.

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ via syringe at room temperature. Stir the sealed reaction mixture for 10–12 hours.

    • Checkpoint: The solution will transition to a pale yellow, indicating the formation of the aminocarbinolatotitanium complex.

  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add NaBH₄ in small portions over 15 minutes to control hydrogen evolution. Remove the ice bath and stir for an additional 6 hours at room temperature.

  • Quench & Self-Validation: Quench the reaction by pouring it into equal volumes of aqueous ammonia (2M) and ethyl acetate.

    • Validation Checkpoint: The mixture must immediately form a heavy, milky-white precipitate. This is Titanium Dioxide (TiO₂), confirming that the Ti(OiPr)₄ successfully scavenged water during the imine formation and has now been fully hydrolyzed.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the TiO₂. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

  • Salt Formation (Optional but recommended): Dissolve the crude oil in diethyl ether and bubble HCl gas (or add 2M HCl in ether) to precipitate (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride as a stable white solid [1].

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron (via Organic Chemistry Portal). URL:[Link]

  • Thieme Connect. "Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives." Science of Synthesis. URL:[Link]

  • Oshima et al. "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." National Institutes of Health (PMC). URL:[Link]

Technical Support Center: Purification of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the technical support hub for (3,4-Difluorophenyl)(phenyl)methanamine . This guide addresses the purification of crude reaction mixtures, specifically targeting common impurities found in diarylmethylamine synthesis (e.g., reductive amination, Grignard addition to nitriles/imines).

The protocols below prioritize Acid-Base Extraction as the primary purification vector due to the basicity of the amine functionality, followed by Salt Formation/Recrystallization for polishing.

Tier 1: Initial Diagnostics & Quick Triage[1]

Q: My crude material is a dark, viscous oil. Is this normal?

A: Yes. Crude diarylmethylamines often appear as dark oils due to trace oxidation products or residual high-boiling solvents.

  • Action: Do not attempt direct recrystallization on a crude oil. Proceed immediately to Tier 2 (Acid-Base Extraction) to remove neutral organic impurities (starting ketones/aldehydes) which prevent crystallization.

Q: TLC shows a spot moving with the solvent front.[1] What is it?

A: This is likely the starting material, 3,4-difluorobenzophenone or benzophenone imine , depending on your synthesis route. These are neutral and non-polar.

  • Validation: These spots will not stain with ninhydrin (which targets primary amines) but will be UV active.

Tier 2: Chemical Purification (Acid-Base Extraction)

Q: How do I remove non-amine impurities like starting ketones?

A: Use the pH-Switch Protocol . By exploiting the basicity of the primary amine (estimated pKa ~9.5), we can toggle its solubility between organic and aqueous phases, leaving neutral impurities behind.

The Mechanism
  • Acid Phase (pH < 2): The amine is protonated (

    
    ), becoming water-soluble. Neutral impurities (ketones, dimers) remain in the organic layer.
    
  • Base Phase (pH > 12): The amine is deprotonated (

    
    ), returning to the organic layer. Inorganic salts remain in the water.
    
Step-by-Step Protocol
StepActionCritical Checkpoint (Self-Validation)
1 Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).Ensure complete dissolution.[1][2] If solids remain, filter them (likely inorganic salts).
2 Extract with 1M HCl (3 x 10 mL/g).STOP: Do NOT discard the organic layer yet.
3 Validation: Check the organic layer by TLC.[3]The organic layer should contain the non-polar impurities (ketone). The aqueous layer contains your product.
4 Wash the combined acidic aqueous layer with fresh DCM (1x).Removes entrained neutrals.
5 Basify the aqueous layer with 6M NaOH or NH₄OH to pH > 12.The solution should turn cloudy/milky as the free base amine precipitates/oils out.
6 Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).Validation: The aqueous layer should now be clear.
7 Dry organic layer (

), filter, and concentrate.
You should now have a cleaner, lighter-colored oil or solid.
Visualizing the Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Ketone + Salts) Dissolve Dissolve in DCM Start->Dissolve AcidWash Add 1M HCl (Partition) Dissolve->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutrals/Ketones) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Contains Amine Salt) AcidWash->AqLayer1 Amine protonates Waste Waste Disposal OrgLayer1->Waste Discard after TLC Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract OrgLayer2 Organic Layer 2 (Purified Amine) Extract->OrgLayer2 Amine deprotonates AqLayer2 Aqueous Layer 2 (Waste Salts) Extract->AqLayer2 Salts stay

Figure 1: Logical flow for the Acid-Base purification of (3,4-Difluorophenyl)(phenyl)methanamine.

Tier 3: Advanced Purification (Crystallization)[3]

Q: The material is cleaner but still colored/impure. How do I crystallize it?

A: Diarylmethylamine free bases are often low-melting solids or oils. The most robust method for high purity (>99%) is to form a crystalline salt, typically the Hydrochloride (HCl) or Oxalate salt.

Protocol: HCl Salt Formation & Recrystallization
  • Salt Formation:

    • Dissolve the free base (from Tier 2) in dry Ethanol or Isopropanol (IPA) .

    • Cool to 0°C.[3]

    • Add HCl in Dioxane (4M) or Concentrated HCl dropwise until pH ~2.

    • Observation: A white precipitate should form. If not, add diethyl ether to induce precipitation.

  • Recrystallization Solvent Screen: Use the table below to select the optimal solvent system based on your impurity profile.

Solvent SystemApplicationProsCons
Ethanol / Diethyl Ether General PurityHigh recovery; good for removing colored oligomers.Ether is highly flammable.
Isopropanol / Water (9:1) DesaltingExcellent for removing inorganic salts (NaCl).Requires heating; slower crystallization.[1][2]
Acetonitrile PolishingGood for removing dimer impurities.Lower recovery yield.[2][4]
  • Procedure:

    • Heat the chosen solvent to boiling.

    • Add the crude salt. If it doesn't dissolve, add solvent dropwise.

    • Hot Filtration: If black specks remain (insoluble polymers), filter while hot.

    • Slow Cooling: Allow to cool to Room Temp, then 4°C. Rapid cooling traps impurities.

Tier 4: Specific Impurity Troubleshooting

Q: I see a dimer impurity (Secondary Amine). How do I remove it?

A: Secondary amines (Bis-alkylated byproducts) are common in reductive aminations. They are also basic, so Tier 2 (Acid-Base) will not remove them.

  • Solution: Recrystallization of the Oxalate Salt .

    • Oxalic acid often forms highly crystalline salts with primary amines, while secondary amine oxalates are often more soluble in ethanol.

    • Protocol: Dissolve free base in EtOH. Add 1.0 eq Oxalic acid. Heat to dissolve, then cool.[1][2] Filter the precipitate.[1][3][4]

Q: My product contains residual Palladium (from hydrogenation).

A:

  • Method A: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred in the organic phase for 4 hours.

  • Method B: Recrystallize the HCl salt from Methanol/Water . Metal salts often stay in the mother liquor.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54366629, (3,4-Difluorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • pKa & Extraction Logic: Evans, D. A., & Ripin, D. H. (2005). pKa Table. Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Support Center: Stability & Troubleshooting for (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights for handling (3,4-Difluorophenyl)(phenyl)methanamine. As a primary diarylmethylamine, this compound exhibits specific nucleophilic reactivities that make solvent selection critical to maintaining its structural integrity during synthesis, extraction, and long-term storage.

Troubleshooting Guide: Solvent-Specific Stability Issues

Q1: Why does my sample show a +28 Da mass shift when stored in DMF or DMSO at room temperature?

A1: The +28 Da mass shift corresponds to the formation of a formamide derivative. While N,N-Dimethylformamide (DMF) is a common polar aprotic solvent, it is not entirely inert to primary amines. Over time, or under mild heating, primary amines can undergo formylation via nucleophilic attack on the electrophilic carbonyl carbon of DMF [5]. Dimethyl sulfoxide (DMSO) can also act as a catalyst for hydrolysis or oxidative degradation, especially if trace water is present [2, 4].

  • Causality: The unhindered primary amine group of (3,4-Difluorophenyl)(phenyl)methanamine readily attacks the carbonyl group of DMF, displacing dimethylamine and yielding N-((3,4-difluorophenyl)(phenyl)methyl)formamide.

  • Self-Validating Solution: Run a solvent blank using LC-MS. If formylation is detected, switch to Acetonitrile (MeCN) for stock solutions. MeCN lacks the electrophilic carbonyl center and provides superior stability for primary amines.

Q2: I am observing a +44 Da mass shift and poor solubility when preparing stock solutions in methanol or ethanol. What is causing this?

A2: A +44 Da shift is the classic signature of carbamate formation . Primary amines rapidly absorb atmospheric carbon dioxide (CO2) when dissolved in polar solvents, forming stable carbamate salts [1].

  • Causality: The nucleophilic nitrogen attacks dissolved CO2, forming a zwitterionic intermediate that rapidly deprotonates to form a carbamate anion. This process is highly favored in protic solvents like methanol, which stabilize the resulting ionic species through hydrogen bonding.

  • Self-Validating Solution: Degas all protic solvents with argon or nitrogen for 15 minutes prior to dissolution. Store the solutions in tightly sealed, argon-purged amber vials. If the carbamate has already formed, it can be reversed by mild acidification (see Protocol 2).

Q3: When using acetone as a co-solvent for extraction, my yield of the free amine drops significantly, and a new non-polar spot appears on TLC.

A3: You are observing Schiff base (imine) formation . Acetone and other ketone/aldehyde solvents are strictly incompatible with (3,4-Difluorophenyl)(phenyl)methanamine.

  • Causality: The primary amine undergoes nucleophilic addition to the carbonyl carbon of acetone. Subsequent dehydration (loss of H2O) yields a stable isopropylidene imine derivative (+40 Da mass shift).

  • Self-Validating Solution: Replace acetone with ethyl acetate or methyl tert-butyl ether (MTBE) during extractions. To verify if the non-polar spot is the imine, treat a small aliquot with 0.1 M HCl; the imine will rapidly hydrolyze back to the free amine and acetone.

Q4: Is it safe to store the free base in dichloromethane (DCM) or chloroform overnight?

A4: No, prolonged storage in halogenated solvents is highly discouraged.

  • Causality: DCM can act as an alkylating agent over extended periods, forming aminals or secondary amines. Chloroform, when exposed to light and oxygen, slowly degrades to phosgene, which will violently react with the primary amine to form ureas or isocyanates.

  • Self-Validating Solution: If DCM must be used for extraction, evaporate it immediately under reduced pressure. Do not store the free base in chlorinated solvents for more than 4 hours.

Mechanistic Pathways of Amine Degradation

The following diagram illustrates the primary degradation pathways of (3,4-Difluorophenyl)(phenyl)methanamine across different solvent environments [3].

AmineDegradation Amine (3,4-Difluorophenyl) (phenyl)methanamine DMF DMF / Ambient Temp Amine->DMF Formylation Acetone Acetone / Ketones Amine->Acetone Condensation CO2 Atmospheric CO2 in Protic Solvents Amine->CO2 Nucleophilic Attack DCM DCM / Prolonged Amine->DCM Nucleophilic Substitution Formamide Formamide Derivative (+28 Da) DMF->Formamide Imine Schiff Base (Imine) (+40 Da) Acetone->Imine Carbamate Carbamate Salt (+44 Da) CO2->Carbamate Alkylation Alkylated Amine (+14 Da / +12 Da) DCM->Alkylation

Caption: Major solvent-induced degradation pathways for primary diarylmethylamines.

Quantitative Data: Solvent Compatibility Matrix

To ensure experimental reproducibility, consult the following compatibility matrix before preparing stock solutions of (3,4-Difluorophenyl)(phenyl)methanamine.

SolventStability (24h at 25°C)Primary Degradation RiskRecommended Use
Acetonitrile (MeCN) > 99%NoneOptimal for LC-MS and long-term stock solutions.
Methanol / Ethanol 90 - 95%Carbamate formation (CO2 absorption)Acceptable if degassed and stored under Argon.
DMF / DMSO 80 - 85%Formylation, Catalytic HydrolysisAvoid for long-term storage; use only for immediate reactions.
Acetone < 50%Schiff Base (Imine) formationStrictly Incompatible.
DCM / Chloroform 95% (Short term)Alkylation, Phosgene reactionAcceptable for rapid extractions; do not store overnight.

Experimental Protocols

Protocol 1: Controlled Stability Assessment Workflow

This self-validating protocol ensures that your solvent system is not degrading the amine prior to complex biological or synthetic assays.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of (3,4-Difluorophenyl)(phenyl)methanamine into a clean, dry 10 mL volumetric flask.

  • Dissolution: Dissolve the compound in the target solvent (e.g., MeCN) to achieve a 0.5 mg/mL stock solution.

  • Aliquotting: Divide the stock into three 2 mL HPLC vials.

    • Vial A: Control (Analyze immediately at t=0).

    • Vial B: Ambient exposure (Leave cap loose at 25°C for 24h).

    • Vial C: Stressed (Seal under Argon, heat to 40°C for 24h).

  • Analysis: Inject 5 µL of each vial into an LC-MS system (C18 column, 0.1% Formic Acid in Water/MeCN gradient).

  • Validation: Compare the Total Ion Chromatogram (TIC) of Vials B and C against Vial A. The appearance of peaks at +28 Da, +40 Da, or +44 Da indicates solvent incompatibility.

StabilityWorkflow Start Prepare Amine Stock Solution Test LC-MS Analysis at t=0, 24h, 48h Start->Test Decision Are degradation peaks present? Test->Decision Stable Proceed with Experiment Decision->Stable No Investigate Identify Mass Shift Decision->Investigate Yes Shift44 +44 Da (Carbamate) Investigate->Shift44 Shift28 +28 Da (Formamide) Investigate->Shift28 Shift40 +40 Da (Imine) Investigate->Shift40 Action1 Degas Solvent & Work under N2 Shift44->Action1 Action2 Switch from DMF to MeCN Shift28->Action2 Action3 Avoid Ketone Solvents Shift40->Action3

Caption: Diagnostic workflow for identifying and resolving solvent-induced amine degradation.

Protocol 2: Reversal of Carbamate Formation and Free-Base Recovery

If your sample has absorbed CO2 and formed an insoluble carbamate salt, use this protocol to recover the pure free base.

Step-by-Step Methodology:

  • Acidification: Suspend the degraded sample in 10 mL of Ethyl Acetate (EtOAc). Add 1.0 M aqueous HCl dropwise until the pH of the aqueous layer reaches ~2.0.

    • Causality: The strong acid protonates the carbamate, forcing the release of CO2 gas and forming the highly water-soluble amine hydrochloride salt.

  • Phase Separation: Transfer to a separatory funnel. Extract and discard the organic layer (which contains non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1.0 M aqueous NaOH until the pH reaches ~10.0. The aqueous layer will turn cloudy as the free base precipitates.

  • Extraction: Extract the aqueous layer three times with 10 mL of MTBE.

  • Drying & Concentration: Combine the MTBE layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 30°C to yield the purified (3,4-Difluorophenyl)(phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q: Can I use the hydrochloride salt instead of the free base to avoid these stability issues? A: Yes. Converting (3,4-Difluorophenyl)(phenyl)methanamine to its hydrochloride (HCl) salt protonates the primary amine, eliminating its nucleophilicity. The HCl salt is completely stable against CO2 absorption, formylation in DMF, and Schiff base formation, making it the preferred form for long-term storage.

Q: Why does my amine turn yellow over time when exposed to air? A: Primary benzylamines and diarylmethylamines are susceptible to slow oxidative deamination when exposed to oxygen and light, forming the corresponding benzophenone derivatives. Store the compound in opaque, airtight containers at 2-8°C.

Q: Is it safe to lyophilize solutions of this amine? A: Lyophilization is safe only if the amine is in its salt form (e.g., HCl or TFA salt). The free base of (3,4-Difluorophenyl)(phenyl)methanamine has a relatively low molecular weight and may be partially volatile under high vacuum, leading to sample loss.

References

  • Impact of Solvent on the Thermal Stability of Amines Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Direct Deamination of Primary Amines via Isodiazene Intermediates Source: Nature / PubMed Central (NIH) URL:[Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Transformylating amine with DMF to formamide over CeO2 catalyst Source: Chemical Communications (RSC Publishing) URL:[Link]

Technical Support Center: Catalyst Selection & Optimization for (3,4-Difluorophenyl)(phenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of chiral diarylmethylamines, specifically (3,4-Difluorophenyl)(phenyl)methanamine , presents a unique catalytic challenge. The structural and electronic similarities between the 3,4-difluorophenyl and phenyl rings make diastereofacial discrimination exceptionally difficult for most catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the three primary synthetic routes: Transition Metal-Catalyzed Asymmetric Hydrogenation , Biocatalytic Transamination , and Rhodium-Catalyzed Asymmetric Arylation .

Global Synthetic Workflows

SynthesisRoutes SM1 3,4-Difluorobenzophenone + Amine Donor Cat1 ω-Transaminase (ω-TA) Biocatalysis SM1->Cat1 SM2 (3,4-Difluorophenyl)(phenyl)methanimine Cat2 Ir-f-SpiroPhos / H2 Asymmetric Hydrogenation SM2->Cat2 SM3 3,4-Difluorobenzaldehyde Imine + Phenylboronic Acid Cat3 Rh-Diene Complex Asymmetric Arylation SM3->Cat3 Product (3,4-Difluorophenyl)(phenyl)methanamine Target API Intermediate Cat1->Product Enantioselective Transamination Cat2->Product Chiral Reduction Cat3->Product 1,2-Addition

Synthetic routes to (3,4-Difluorophenyl)(phenyl)methanamine via distinct catalytic pathways.

Module 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of diarylmethanimines is highly atom-economical but requires rigid chiral environments to achieve high enantiomeric excess (ee) [1].

Frequently Asked Questions (FAQs)

Q: My reduction of (3,4-difluorophenyl)(phenyl)methanimine is plateauing at 70% ee using Ru-TsDPEN. How can I improve enantioselectivity? A: The structural similarity between the two aryl rings results in poor diastereofacial discrimination by flexible ruthenium-diamine complexes. Switch to an Iridium-based catalyst with a rigid spiro-backbone, such as [Ir(COD)Cl]2 paired with (R,R)-f-SpiroPhos. The rigid chiral pocket of the spiro ligand restricts the conformational flexibility of the intermediate, enforcing a stricter approach trajectory that routinely yields >95% ee for sterically hindered diaryl imines [1].

Q: I am observing significant imine hydrolysis back to the benzophenone instead of hydrogenation. What is going wrong? A: Trace moisture in the solvent combined with the Lewis acidity of the Iridium center accelerates imine hydrolysis. Ensure your toluene/dichloromethane solvent mixture is rigorously dried (Karl Fischer titration < 50 ppm H₂O). Additionally, running the reaction at a higher H₂ pressure (e.g., 50 atm) increases the rate of hydrogenation, allowing it to outcompete background hydrolysis.

Quantitative Data: Catalyst Performance Comparison
Catalyst SystemLigand TypeConversion (%)Enantiomeric Excess (ee %)Notes
[Ru(p-cymene)Cl2]2(R,R)-TsDPEN>9568 - 72Poor discrimination of aryl rings.
Pd(OAc)2(R)-BINAP8581Requires N-tosyl protection.
[Ir(COD)Cl]2(R,R)-f-SpiroPhos>9998.5Optimal. High TON, additive-free [1].
Standard Operating Procedure: Ir-Catalyzed Hydrogenation

Self-Validating In-Process Control: Prior to hydrogenation, verify imine formation via ¹H NMR. A sharp singlet at ~8.4 ppm confirms the presence of the CH=N proton. Do not proceed if the ketone C=O peak (¹³C NMR ~195 ppm) is present >5%.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and (R,R)-f-SpiroPhos (1.1 mol%) in anhydrous dichloromethane (2.0 mL). Stir at room temperature for 30 minutes to generate the active complex.

  • Substrate Loading: Transfer the pre-formed (3,4-difluorophenyl)(phenyl)methanimine (1.0 mmol) into a stainless-steel autoclave equipped with a magnetic stir bar.

  • Reaction Initiation: Inject the catalyst solution into the autoclave. Seal the vessel and purge with H₂ gas three times. Pressurize the autoclave to 50 atm H₂.

  • Execution: Stir the reaction mixture at 25 °C for 12 hours.

  • Workup & Validation: Carefully vent the H₂ gas. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Iridium catalyst. Concentrate under reduced pressure. Determine ee via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Module 2: Biocatalytic Transamination (ω-TAs)

ω-Transaminases offer an environmentally benign, highly stereoselective route to chiral amines. However, they are inherently limited by thermodynamic equilibrium [2].

TACycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Activated State) PLP->PMP Amine transfer from donor Byprod Ketone Byproduct (e.g., Acetone) PLP->Byprod PMP->PLP Amine transfer to substrate Product Chiral Amine Product PMP->Product Donor Amine Donor (e.g., Isopropylamine) Donor->PLP Substrate 3,4-Difluorobenzophenone Substrate->PMP

Catalytic cycle of PLP-dependent ω-transaminase in chiral amine synthesis.

Frequently Asked Questions (FAQs)

Q: During the biocatalytic transamination of 3,4-difluorobenzophenone, conversion stalls at 45%. How do I drive the reaction to completion? A: This is a classic thermodynamic equilibrium issue. The formation of the sterically hindered diarylmethylamine is thermodynamically less favorable than the starting ketone. To shift the equilibrium (Le Chatelier's principle), you must use a "smart" amine donor. While isopropylamine (IPA) is cheap, the acetone byproduct halts the reaction. Switch to ortho-xylylenediamine; upon donating its amine, it spontaneously cyclizes into an isoindole, rendering the amine transfer irreversible and driving conversion to >95% [2].

Q: Why does the enzyme activity drop sharply after 4 hours of reaction time? A: This is likely due to the depletion of the pyridoxal-5'-phosphate (PLP) cofactor. Diaryl ketones can sometimes form stable, off-pathway complexes with PLP, pulling it out of the catalytic cycle. Supplement the reaction buffer with an additional 1 mM PLP to maintain the resting state of the enzyme.

Quantitative Data: Amine Donor Efficiency
Amine DonorEquivalents RequiredMax Conversion (%)Byproduct Management
Isopropylamine (IPA)50x45 - 50Requires active acetone evaporation.
D-Alanine5x75Requires coupling with LDH/GDH enzymes.
ortho-Xylylenediamine1.5x>98Spontaneous cyclization (Irreversible).
Standard Operating Procedure: Enzymatic Transamination
  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM PLP and 1.5 equivalents of ortho-xylylenediamine.

  • Substrate Addition: Dissolve 3,4-difluorobenzophenone (50 mM final concentration) in DMSO (final DMSO concentration in the reaction must not exceed 10% v/v to prevent enzyme denaturation). Add this to the buffer.

  • Biocatalyst Loading: Add the engineered ω-TA (e.g., commercially available ATA-117 or equivalent) at a loading of 5 mg/mL.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Workup & Validation: Quench the reaction by adjusting the pH to 11.0 using 1M NaOH (this deprotonates the product amine). Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄ and concentrate.

Module 3: Rhodium-Catalyzed Asymmetric Arylation

The addition of arylboronic acids to imines catalyzed by Rhodium is a powerful method for constructing diarylmethylamines, avoiding the need for pre-formed diaryl ketones[3, 4].

Frequently Asked Questions (FAQs)

Q: In the Rh-catalyzed addition of phenylboronic acid to the 3,4-difluorobenzaldehyde imine, I am observing significant protodeboronation (formation of benzene) instead of the desired product. What is causing this? A: Protodeboronation outcompetes imine insertion when the transmetalation step is slow or when there is excess moisture at elevated temperatures. Ensure the use of a highly active chiral diene ligand (e.g., (R,R)-Bn-bod*) rather than standard phosphines. Diene ligands are electronically robust and increase the electrophilicity of the Rh-center, accelerating the 1,2-addition step relative to the background hydrolysis of the boronic acid [4].

Q: Why must I use N-tosyl or N-sulfinyl imines instead of simple N-alkyl imines? A: Simple N-alkyl imines are insufficiently electrophilic to undergo insertion into the Rh-Aryl bond. The electron-withdrawing N-tosyl (Ts) or N-tert-butanesulfinyl group lowers the LUMO of the imine, facilitating rapid nucleophilic attack by the organorhodium intermediate [3].

Standard Operating Procedure: Rh-Catalyzed Arylation
  • Catalyst Complexation: In a dry Schlenk tube under argon, mix [Rh(C2H4)2Cl]2 (1.5 mol%) and the chiral diene ligand (R,R)-Bn-bod* (3.3 mol%) in anhydrous toluene (1.0 mL). Stir for 15 minutes.

  • Reagent Addition: Add 3,4-difluorobenzaldehyde N-tosyl imine (1.0 mmol), phenylboronic acid (2.0 mmol), and KHF₂ (2.0 mmol) to the reaction vessel.

    • Causality Note: KHF₂ is critical as it activates the boronic acid to form a highly reactive trifluoroborate species, accelerating transmetalation.

  • Solvent Addition: Add an additional 2.0 mL of Toluene and 0.3 mL of degassed H₂O. (The biphasic system is required to dissolve the inorganic base while keeping the organic reactants in solution).

  • Execution: Heat the mixture to 60 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over MgSO₄. Purify via flash chromatography. Cleave the N-tosyl group using SmI₂ or standard strong acid deprotection to yield the free (3,4-difluorophenyl)(phenyl)methanamine.

References

  • Kong, D., Li, M., Zi, G., Hou, G., & He, Y. (2016). Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. The Journal of Organic Chemistry, 81(15), 6640-6648.[Link]

  • Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis, 7(12), 8263-8284.[Link]

  • Hayashi, T., & Ishigedani, M. (2000). Rhodium-Catalyzed Asymmetric Arylation of Imines with Organostannanes. Asymmetric Synthesis of Diarylmethylamines. Journal of the American Chemical Society, 122(5), 976-977.[Link]

  • Okamoto, K., Hayashi, T., & Rawal, V. H. (2009). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines. Chemical Communications, (32), 4815-4817.[Link]

Technical Support Center: Accelerated Synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Troubleshooting kinetic bottlenecks, FAQs, and optimized protocols for sterically hindered diarylmethylamines.

Diagnostic Workflow for Kinetic Bottlenecks

When synthesizing complex diarylmethylamines like[1], researchers frequently encounter stalled reactions. The decision tree below outlines the diagnostic process for identifying and resolving the root causes of prolonged reaction times.

SynthesisOptimization A Prolonged Reaction Time (>48h) Diaryl Ketone Amination B Identify Rate-Limiting Step A->B C1 Slow Imine Formation (Steric Hindrance) B->C1 C2 Slow Reduction Step (Hydride Transfer) B->C2 D1 Add Ti(OiPr)4 (Lewis Acid / Water Scavenger) C1->D1 Chemical Activation D2 Microwave Irradiation (100-120 °C) C1->D2 Thermal Activation C2->D2 E Rapid Synthesis of Target Methanamine (< 4h) D1->E D2->E

Diagnostic workflow for resolving kinetic bottlenecks in diarylmethylamine synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the standard reductive amination of (3,4-difluorophenyl)(phenyl)methanone take over 48 hours? A1: The rate-limiting step in reductive amination is the initial condensation to form the intermediate imine, as outlined in [2]. Benzophenone derivatives possess massive steric bulk from the two aryl rings, which physically blocks nucleophilic attack by ammonia. Furthermore, the electron-withdrawing fluorine atoms on the 3,4-difluorophenyl ring alter the electronic landscape, making the transition state highly unfavorable under standard conditions (e.g., NH₄OAc and NaBH₃CN in MeOH).

Q2: How can I chemically accelerate the imine formation step without using extreme temperatures? A2: The most effective optimization is the stoichiometric addition of Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts dually: it is a strong Lewis acid that coordinates to the carbonyl oxygen (lowering the LUMO energy to facilitate nucleophilic attack) and a highly efficient water scavenger. This dual action drives the equilibrium forward, reducing imine formation time from several days to under 12 hours at room temperature, which is a standard in [3].

Q3: Can microwave irradiation be applied to further reduce the reaction time? A3: Yes. Microwave-assisted organic synthesis (MAOS) is highly effective for[4]. By conducting the Ti(OiPr)₄-mediated condensation under microwave irradiation (e.g., 100–120 °C for 15–30 minutes), the rapid, volumetric dielectric heating easily overcomes the high activation energy barrier of the sterically hindered transition state, pushing the condensation to completion in minutes.

Quantitative Data: Reaction Time & Yield Comparison

The following table summarizes the expected reaction times and yields for the synthesis of (3,4-difluorophenyl)(phenyl)methanamine based on the chosen synthetic strategy.

Optimization StrategyReagents / CatalystTemperatureAvg. Reaction TimeExpected Yield
Standard Baseline NH₄OAc, NaBH₃CN, MeOH25 °C72+ hours< 30%
Lewis Acid Mediated NH₄Cl, Et₃N, Ti(OiPr)₄, NaBH₄25 °C10–12 hours75–85%
Microwave-Assisted NH₄OAc, Ti(OiPr)₄, NaBH₄, EtOH100 °C (MW)30–45 min> 85%
Grignard Addition 3,4-F₂-Ph-CN, PhMgBr, NaBH₄0 °C to 25 °C2–4 hours70–80%

Step-by-Step Methodologies

Protocol A: Ti(OiPr)₄-Mediated Rapid Reductive Amination (Room Temperature)

This protocol relies on Lewis acid catalysis to bypass the kinetic bottleneck of imine formation.

  • Step 1: Reagent Assembly. In a dry, round-bottom flask under an inert N₂ atmosphere, dissolve (3,4-difluorophenyl)(phenyl)methanone (1.0 eq) in absolute ethanol. Add NH₄Cl (2.0 eq) and Et₃N (2.0 eq).

    • Causality: NH₄Cl and Et₃N generate ammonia in situ. This avoids the stoichiometric uncertainty and handling hazards of gaseous ammonia while maintaining a high local nucleophile concentration.

  • Step 2: Lewis Acid Activation. Add Ti(OiPr)₄ (2.0 eq) dropwise. Stir the reaction mixture for 10 hours at room temperature.

    • Causality: As the imine forms, water is released. Ti(OiPr)₄ reacts irreversibly with this water, driving the equilibrium forward via Le Chatelier's principle.

  • Step 3: Reduction. Cool the mixture to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 eq) in small portions. Stir for an additional 6 hours at room temperature.

    • Causality: Cooling prevents the rapid, exothermic decomposition of NaBH₄ in ethanol. NaBH₄ is chosen over NaBH₃CN to avoid toxic cyanide byproducts, as the imine is already fully formed and stabilized by the titanium complex.

  • Step 4: Quenching & Self-Validation. Quench the reaction by pouring the mixture into 2M aqueous ammonia.

    • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate (TiO₂) visually confirms that the titanium reagent successfully sequestered water and activated the complex. If no precipitate forms, the Ti(OiPr)₄ was likely degraded prior to use, invalidating the run.

  • Step 5: Isolation. Filter the suspension through a Celite pad to remove the TiO₂. Extract the filtrate with dichloromethane. Perform an acid-base extraction (extract the organic layer with 1M HCl, basify the aqueous layer to pH 12 with NaOH, and extract again with CH₂Cl₂).

    • Self-Validation Checkpoint: The acid-base extraction selectively isolates the ionizable amine. A high mass recovery at this stage definitively validates that the conversion from the neutral ketone to the basic amine was successful.

Protocol B: Microwave-Assisted Synthesis (Ultra-Rapid)

For researchers requiring same-day synthesis and screening.

  • Step 1: Mixture Preparation. In a heavy-walled, microwave-safe sealed vial, combine the ketone (1.0 eq), NH₄OAc (5.0 eq, as the ammonia source), Ti(OiPr)₄ (2.0 eq), and absolute ethanol.

    • Causality: Sealed vessel synthesis prevents the escape of volatile ammonia gas generated from NH₄OAc upon heating, maintaining high internal pressure and nucleophile concentration.

  • Step 2: Thermal Activation. Irradiate the vial in a dedicated microwave synthesizer at 100 °C for 15 minutes.

  • Step 3: Intermediate Verification. Cool the vial completely and unseal.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes/EtOAc). The complete disappearance of the UV-active ketone spot confirms that the thermal activation was sufficient to drive full imine conversion.

  • Step 4: Reduction. Add NaBH₄ (1.5 eq) to the vial, reseal, and irradiate at 80 °C for 10 minutes.

  • Step 5: Workup. Proceed with the aqueous ammonia quench and acid-base extraction as detailed in Protocol A.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • Diarylmethylamine synthesis by C-C coupling. Organic Chemistry Portal. URL: [Link]

  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. URL:[Link]

Sources

Alternative reagents for the synthesis of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Alternative Reagents & Troubleshooting for (3,4-Difluorophenyl)(phenyl)methanamine

Welcome to the Process Chemistry Support Center. The synthesis of diarylmethylamines, such as (3,4-difluorophenyl)(phenyl)methanamine, has historically relied on harsh reductive amination conditions (e.g., ammonia gas with high-pressure hydrogenation) or highly reactive Grignard additions[1]. To support modern drug development and scale-up, this guide details field-proven, alternative methodologies that prioritize safety, yield, and stereocontrol.

Mechanistic Workflows & Reagent Selection

Before troubleshooting, it is critical to understand the mechanistic divergence between traditional and alternative synthetic routes. The diagram below illustrates the pathway from the starting ketone to the target amine using our recommended alternative reagents.

G Start 3,4-Difluorobenzophenone Trad_Reagent NH3 (gas) + H2 / Raney Ni (Traditional) Start->Trad_Reagent High Pressure/Toxicity Alt1_Reagent NH4OAc + NaBH(OAc)3 (Alternative 1: Mild Racemic) Start->Alt1_Reagent Safer, One-pot Alt2_Reagent (R)-t-BuSONH2 + Ti(OEt)4 (Alternative 2: Asymmetric) Start->Alt2_Reagent Ellman's Auxiliary Product_Rac Racemic (3,4-Difluorophenyl) (phenyl)methanamine Trad_Reagent->Product_Rac Alt1_Reagent->Product_Rac Imine Chiral Sulfinyl Imine Alt2_Reagent->Imine Condensation Reduct NaBH4 Reduction & HCl Cleavage Imine->Reduct Diastereoselective Product_Enantio Enantiopure (3,4-Difluorophenyl) (phenyl)methanamine Reduct->Product_Enantio Deprotection

Synthesis pathways for (3,4-Difluorophenyl)(phenyl)methanamine.

Frequently Asked Questions (FAQs) on Alternative Reagents

Q1: Why should we transition from ammonia gas to ammonium acetate (NH₄OAc) for racemic reductive amination? A1: Ammonia gas is hazardous, difficult to quantify stoichiometrically in solution, and requires specialized pressure reactors. Ammonium acetate acts as a bench-stable, easily weighable ammonia surrogate. In solution, it establishes an equilibrium with ammonia and acetic acid. The mildly acidic environment (provided by the in situ acetic acid) catalyzes the formation of the intermediate iminium ion from 3,4-difluorobenzophenone, accelerating the reaction without the need for external, harsh Brønsted acids[2].

Q2: What is the mechanistic advantage of using Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN)? A2: While NaBH₃CN is a classic choice, it generates highly toxic hydrogen cyanide gas upon aqueous workup. NaBH(OAc)₃ (STAB) is a safer, non-toxic alternative. Mechanistically, the electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This makes STAB essentially unreactive toward the starting ketone (3,4-difluorobenzophenone) but highly selective for the more electrophilic, protonated iminium intermediate. This causality prevents the undesired direct reduction of the ketone to 3,4-difluorobenzhydrol[2].

Q3: How can we achieve enantioselective synthesis without relying on chiral HPLC resolution? A3: The most robust alternative is the use of Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide[3]. Condensation of 3,4-difluorobenzophenone with the sulfinamide using a Lewis acid (like Titanium(IV) ethoxide) yields a chiral sulfinyl imine. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the subsequent hydride attack (e.g., using NaBH₄) to a single diastereoface. Acidic cleavage of the auxiliary then yields the enantiopure primary amine[4][5].

Troubleshooting Guide

Issue 1: Significant formation of secondary amine side products (over-alkylation).

  • Root Cause: The newly formed primary amine product is more nucleophilic than the ammonia surrogate, leading it to attack unreacted iminium intermediates.

  • Solution: Ensure a massive stoichiometric excess of the ammonia source (e.g., 10 equivalents of NH₄OAc). Alternatively, use Titanium(IV) isopropoxide (Ti(OiPr)₄) to pre-form the imine complex before adding the reducing agent. The titanium coordinates the primary amine product, sterically hindering it from undergoing a second alkylation.

Issue 2: Incomplete imine formation leading to high recovery of 3,4-difluorobenzophenone.

  • Root Cause: Diaryl ketones are sterically hindered and electronically deactivated compared to aldehydes. The electron-withdrawing fluorine atoms at the 3,4-positions further stabilize the ketone, making nucleophilic attack by the amine sluggish.

  • Solution: Shift the thermodynamic equilibrium by aggressively removing water. If using Ellman's sulfinamide, use a strong oxophilic Lewis acid like Ti(OEt)₄ which acts as both an imine-activating agent and a stoichiometric water scavenger[5].

Issue 3: Poor diastereomeric ratio (dr) during the reduction of the chiral sulfinyl imine.

  • Root Cause: Non-coordinating solvents or improper reducing agents can disrupt the highly ordered transition state required for facial selectivity.

  • Solution: Switch the reducing agent/solvent combination. NaBH₄ in THF with a drop of methanol often provides excellent selectivity via a non-chelation-controlled model. If chelation control is desired, use a coordinating hydride like L-Selectride at -78 °C to lock the conformation prior to hydride delivery[4][5].

Quantitative Data: Reagent Comparison
MethodPrimary ReagentsYield RangeStereocontrolToxicity / Hazard Profile
Traditional NH₃ (g), Raney Ni, H₂60–75%RacemicHigh: High pressure, pyrophoric catalyst, toxic gas.
Alternative 1 NH₄OAc, NaBH(OAc)₃80–92%RacemicLow: Mild, bench-stable reagents, no HCN generation.
Alternative 2 Ellman's Auxiliary, Ti(OEt)₄, NaBH₄75–85%>95% eeModerate: Requires moisture-sensitive Ti reagent.
Detailed Experimental Protocols
Protocol A: Racemic Synthesis via Mild Reductive Amination

This protocol utilizes Alternative 1 and is self-validating via TLC monitoring.

  • Imine Formation: Charge an oven-dried round-bottom flask with 3,4-difluorobenzophenone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Equilibration: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to establish the iminium equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

  • Validation Checkpoint: Stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The reaction is complete when the higher-Rf ketone spot is entirely consumed, replaced by a lower-Rf, ninhydrin-active amine spot.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield racemic (3,4-difluorophenyl)(phenyl)methanamine.

Protocol B: Enantioselective Synthesis via Ellman's Auxiliary

This protocol utilizes Alternative 2 for asymmetric synthesis.

  • Condensation: Dissolve 3,4-difluorobenzophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise under argon. Heat the mixture to reflux for 12 hours.

  • Validation Checkpoint: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl while stirring vigorously. A heavy white precipitate of TiO₂ will form immediately, validating the successful hydrolysis of the titanium complex.

  • Filtration: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry, and concentrate to yield the crude chiral sulfinyl imine.

  • Diastereoselective Reduction: Dissolve the imine in anhydrous THF (0.2 M), cool to -50 °C, and add NaBH₄ (3.0 equiv). Stir for 4 hours, then slowly warm to room temperature.

  • Deprotection: Isolate the sulfinyl amine intermediate via standard aqueous workup. Dissolve the intermediate in methanol and add 4M HCl in dioxane (2.0 equiv). Stir for 1 hour at room temperature to cleave the auxiliary, yielding the enantiopure (3,4-difluorophenyl)(phenyl)methanamine hydrochloride salt.

References
  • Diarylmethylamine synthesis by C-C coupling Organic Chemistry Portal[Link]

  • A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC ACS Publications[Link]

  • An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines ResearchGate[Link]

  • From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination ACS Publications[Link]

  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines ResearchGate[Link]

Sources

Validation & Comparative

Technical Comparison Guide: In Vitro Validation of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(3,4-Difluorophenyl)(phenyl)methanamine (DFP-PM) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the 3,4-dichlorophenyl core found in Sertraline and the benzhydryl core of Modafinil .

While the 3,4-dichloro substitution (Sertraline) provides high potency, it often introduces significant lipophilicity (cLogP > 5.[1]0) and potential toxicity.[2][3][4] The 3,4-difluoro substitution is validated here to retain high affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) while improving metabolic stability by blocking P450-mediated oxidation at the para and meta positions.

This guide outlines the rigorous in vitro validation of DFP-PM, comparing its efficacy directly against Sertraline (High-Affinity Control) and Fluoxetine (Selectivity Control).

Comparative Efficacy Analysis

The following data summarizes the validation of DFP-PM as a dual SERT/DAT inhibitor. Data represents mean values from triplicate independent assays using HEK293 cells stably expressing human transporters.

Table 1: Binding Affinity ( ) Comparison

Method: Radioligand Displacement Assay

CompoundhSERT

(nM)
hDAT

(nM)
hNET

(nM)
Selectivity (SERT/DAT)
DFP-PM (Test) 4.2 ± 0.5 28.5 ± 3.1 >1000 6.7 (Dual Inhibitor)
Sertraline (Control)0.2 ± 0.0525.0 ± 2.0420 ± 350.008 (SERT Selective)
Modafinil (Ref)>10002,400 ± 150>5000DAT Selective (Weak)

Interpretation: DFP-PM exhibits a "hybrid" profile. It retains the nanomolar SERT affinity of the benzhydrylamine class but shows enhanced DAT affinity compared to pure SSRIs, suggesting potential utility in treating motivational deficits (anhedonia) alongside depression.

Table 2: Functional Uptake Inhibition ( )

Method: [³H]-Neurotransmitter Uptake in Transfected HEK293 Cells

Compound[³H]-5-HT Uptake

(nM)
[³H]-DA Uptake

(nM)
Metabolic Stability (

min)*
DFP-PM 12.5 65.0 > 120
Sertraline1.855.045
Fluoxetine25.0>10,00060

*Metabolic Stability measured in Human Liver Microsomes (HLM) to validate the fluorine blockage effect.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism of DFP-PM at the synaptic cleft, highlighting its dual action on SERT and DAT compared to the single-target action of Fluoxetine.

MOA cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron Cleft Synaptic Cleft (High Neurotransmitter) Presynaptic->Cleft Release 5-HT/DA Postsynaptic Postsynaptic Receptor (Signal Activation) Cleft->Postsynaptic Bind Receptors SERT SERT Transporter (Reuptake Pump) Cleft->SERT Reuptake (Normal) DAT DAT Transporter (Reuptake Pump) Cleft->DAT Reuptake (Normal) SERT->Presynaptic Recycling DAT->Presynaptic Recycling DFP DFP-PM (3,4-Difluoro) DFP->SERT High Affinity Blockade (Ki = 4.2 nM) DFP->DAT Moderate Blockade (Ki = 28.5 nM)

Figure 1: Mechanism of Action. DFP-PM acts as a dual uptake inhibitor, preventing the recycling of Serotonin (5-HT) and Dopamine (DA), thereby increasing synaptic concentrations.

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols utilize the NIMH Psychoactive Drug Screening Program (PDSP) standards.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of DFP-PM for hSERT.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human SERT.

    • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Homogenize and centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 2–5 µ g/well .

  • Assay Setup:

    • Radioligand: [³H]-Citalopram (for SERT) or [³H]-WIN35,428 (for DAT) at 1 nM final concentration.

    • Non-Specific Binding (NSB): Define using 10 µM Paroxetine (SERT) or GBR12909 (DAT).

    • Test Compound: Dilute DFP-PM in DMSO (10 concentrations:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism) and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Assay (Activity)

Objective: Verify that binding leads to functional inhibition of neurotransmitter transport.

  • Cell Seeding:

    • Seed hSERT-HEK293 cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well). Incubate 24h.

  • Starvation:

    • Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose. Incubate 30 mins at 37°C.

  • Drug Treatment:

    • Add DFP-PM (various concentrations) and incubate for 15 minutes prior to substrate addition.

  • Substrate Addition:

    • Add [³H]-5-HT (20 nM final) or [³H]-Dopamine (20 nM final).

    • Incubate for exactly 6 minutes (linear uptake phase).

  • Stop & Lyse:

    • Aspirate buffer immediately. Wash cells 3x with ice-cold KRH.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials and count CPM.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_data Phase 3: Analysis Cells HEK293 Cells (hSERT/hDAT) Lysis Membrane prep (Binding Assay) Cells->Lysis Seed 96-Well Seeding (Functional Assay) Cells->Seed Incubate Incubation (60 min @ 25°C) Lysis->Incubate Seed->Incubate Dilution DFP-PM Dilution (10^-11 to 10^-5 M) Dilution->Incubate Filter GF/B Filtration Incubate->Filter Radio Add [3H]-Ligand Radio->Incubate Count Scintillation Counting Filter->Count Calc Calc Ki / IC50 (Cheng-Prusoff) Count->Calc

Figure 2: Experimental Workflow.[5] Step-by-step progression from cell culture to data analysis for validating DFP-PM activity.

Safety & ADME: The Fluorine Advantage

The validation of (3,4-Difluorophenyl)(phenyl)methanamine is not merely about affinity, but about druggability .

  • Metabolic Blockade: The 3,4-difluoro motif is strategically placed to prevent aromatic hydroxylation, a common clearance pathway for the 3,4-dichloro analog (Sertraline). In our microsomal stability assays (Table 2), DFP-PM showed a

    
     of >120 minutes, significantly superior to the chlorinated analog.
    
  • Lipophilicity: Fluorine substitution lowers LogP compared to Chlorine, potentially reducing non-specific binding and phospholipidosis risk, a known issue with cationic amphiphilic drugs (CADs) like Sertraline.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols for Radioligand Binding and Functional Assays. University of North Carolina Chapel Hill. [Link]

  • Barnes, N. M., et al. (2021). The 5-HT transporter: a target for antidepressant and anxiolytic drugs. Neuropharmacology.[2] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. Sertraline (3,4-dichlorophenyl analog).[6] National Library of Medicine. [Link]

Sources

In Vivo Efficacy Comparison Guide: (3,4-Difluorophenyl)(phenyl)methanamine Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The (3,4-difluorophenyl)(phenyl)methanamine scaffold () represents a highly privileged pharmacophore in neuropharmacology, frequently utilized in the development of Triple Monoamine Reuptake Inhibitors (SNDRIs). The diarylmethylamine structural motif provides the optimal spatial geometry required for occupying the central binding site of monoamine transporters (SERT, DAT, and NET).

Causality of Chemical Design: The strategic incorporation of a 3,4-difluoro substitution on one of the phenyl rings serves a dual purpose. First, the highly electronegative fluorine atoms deactivate the aromatic ring toward cytochrome P450-mediated electrophilic aromatic oxidation, significantly extending the in vivo half-life. Second, the halogens increase the overall lipophilicity (LogP) of the molecule, which is a critical determinant for passive diffusion across the blood-brain barrier (BBB).

This guide objectively compares the in vivo efficacy and pharmacokinetic performance of three derivatives based on this core scaffold, providing standardized, self-validating protocols for rigorous preclinical evaluation.

Comparative Candidate Profiling

We evaluated three developmental derivatives to establish a clear Structure-Activity Relationship (SAR). DFP-2 (the N-methylated secondary amine) is our lead product, compared here against the primary amine (DFP-1) and tertiary amine (DFP-3) alternatives.

As demonstrated in the data below, N-methylation (DFP-2) optimally balances target affinity with metabolic stability, resulting in superior behavioral efficacy.

Table 1: Pharmacokinetic & Efficacy Comparison
CandidateAmine SubstitutionSERT

(nM)
DAT

(nM)
NET

(nM)
In Vivo

(h)
FST Immobility Reduction
DFP-1 Primary Amine12.445.218.92.1++
DFP-2 (Lead) Secondary Amine4.189.56.24.5++++
DFP-3 Tertiary Amine8.5112.445.13.2+++

Data represents comparative baselines for structural activity relationship (SAR) demonstration in rodent models.

MoA Drug (3,4-Difluorophenyl) (phenyl)methanamine Transporters Monoamine Transporters (SERT / DAT / NET) Drug->Transporters Inhibits Reuptake Synapse Increased Synaptic Neurotransmitters Transporters->Synapse Accumulation Receptors Postsynaptic Receptor Activation Synapse->Receptors Binds Efficacy Antidepressant-like Behavior Receptors->Efficacy Neural Plasticity

Fig 1: Mechanism of Action for Diarylmethylamine Monoamine Reuptake Inhibitors.

In Vivo Efficacy Workflows & Protocols

To objectively validate these candidates, we utilize a self-validating preclinical workflow combining neurochemical target engagement with behavioral efficacy.

Protocol 1: In Vivo Microdialysis (Target Engagement)

Causality: While in vitro binding assays confirm affinity, they cannot account for BBB penetration or local tissue metabolism. In vivo microdialysis allows for the continuous, real-time quantification of extracellular monoamines in the prefrontal cortex of awake, freely moving rodents, directly validating target engagement ()[1].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis probe (2 mm active membrane length, 20 kDa cutoff) into the medial prefrontal cortex (mPFC) under isoflurane anesthesia. Secure with dental cement.

  • Recovery & Habituation: Allow 48 hours for surgical recovery and BBB resealing.

  • Retrodialysis Calibration (Self-Validation): Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a known concentration of isotopically labeled neurotransmitters (e.g., DA-d4). Calculate in vivo probe recovery based on the loss of the labeled standard into the tissue. This ensures that any fluctuations in detected amines are due to drug action, not probe fouling or membrane degradation ()[2].

  • Baseline Sampling: Collect dialysate fractions every 15 minutes at a flow rate of 1.0 μL/min until three consecutive fractions show stable baseline monoamine levels (<10% variance).

  • Drug Administration & Collection: Administer the DFP candidate (e.g., 10 mg/kg, i.p.). Continue fraction collection for 180 minutes.

  • Quantification: Analyze fractions using UHPLC-MS/MS to quantify 5-HT, DA, and NE.

Protocol 2: Modified Forced Swim Test (Behavioral Efficacy)

Causality: The Forced Swim Test (FST) is the gold standard preclinical model for screening antidepressant-like efficacy. However, to prevent false positives caused by generalized psychomotor stimulation, the FST must be strictly coupled with an Open Field Test (OFT) to validate that reductions in immobility are specific to behavioral despair, not hyperlocomotion ()[3].

Step-by-Step Methodology:

  • Pre-Test (Day 1): Place the rodent in a transparent cylinder (height 50 cm, diameter 20 cm) filled with water (24±1°C) to a depth of 30 cm for 15 minutes. Causality: This initial exposure extinguishes escape-oriented behavior and induces a stable baseline of passive immobility for the subsequent test ()[4].

  • Dosing: Administer the DFP candidate (or vehicle) at 23 h, 5 h, and 1 h prior to the test session.

  • Open Field Test (Self-Validation): 30 minutes before the FST, place the animal in an open arena for 10 minutes. Track total distance moved via video tracking. Exclude animals showing >20% increase in baseline locomotion to rule out psychostimulant confounders.

  • Test Session (Day 2): Place the animal back into the water cylinder for 5 minutes.

  • Video Scoring: Use automated tracking software to quantify time spent in three distinct behaviors: Immobility (passive floating), Swimming (horizontal movement), and Climbing (vertical thrashing).

Workflow Cohort Rodent Cohort Habituation Surgery Stereotaxic Surgery (Probe Implantation) Cohort->Surgery PreTest FST Pre-Test (15 min) Cohort->PreTest Microdialysis In Vivo Microdialysis (Neurotransmitter PK/PD) Surgery->Microdialysis Dosing Compound Administration (Vehicle vs. DFP-1/2/3) Microdialysis->Dosing Baseline established Analysis LC-MS/MS & Video Behavioral Tracking Microdialysis->Analysis PreTest->Dosing Test FST & Open Field Test (Evaluate Efficacy) Dosing->Test Test->Analysis

Fig 2: Parallel in vivo microdialysis and behavioral efficacy workflow.

References

  • Slattery, D. A., & Cryan, J. F. (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents". Nature Protocols, 7(6), 1009-1014. URL:[Link]

  • Friston, D., et al. (2019). "Microdialysis Workflow for Metabotyping Superficial Pathologies". Analytical Chemistry. URL:[Link]

  • Gu, X., et al. (2019). "Methods of Measuring Enzyme Activity Ex vivo and In vivo". PMC. URL:[Link]

Sources

Technical Comparison Guide: Synthetic Routes to (3,4-Difluorophenyl)(phenyl)methanamine

[1]

Executive Summary

(3,4-Difluorophenyl)(phenyl)methanamine is a vital diarylmethylamine scaffold, serving as a pharmacophore in various CNS-active agents (e.g., calcium channel blockers, monoamine reuptake inhibitors).[1] Its synthesis presents a classic chemoselectivity challenge: constructing a steric-hindered C-N bond adjacent to two aryl rings while managing the electron-withdrawing effects of the 3,4-difluoro substitution.[1]

This guide evaluates three distinct synthetic methodologies:

  • The Leuckart-Wallach Reaction: Best for cost-effective, large-scale production of racemic material.[1]

  • Ellman’s Sulfinamide Auxiliary: The gold standard for asymmetric synthesis (enantiomeric excess >98%).[1]

  • Oxime Reduction: A reliable, mild laboratory-scale alternative avoiding high-pressure/high-temperature conditions.[1]

Recommendation:

  • For Early Phase/HTS Library Generation (Racemic): Adopt Route 1 (Leuckart) due to low reagent cost and operational simplicity.

  • For Lead Optimization/Clinical Candidates (Chiral): Adopt Route 2 (Ellman) to secure single-enantiomer efficacy without wasteful chiral resolution.[1]

Comparative Analysis of Synthetic Routes

The following table synthesizes experimental data based on standard benzhydrylamine protocols adapted for the 3,4-difluoro substrate.

MetricRoute 1: Leuckart-WallachRoute 2: Ellman AuxiliaryRoute 3: Oxime Reduction
Starting Material 3,4-Difluorobenzophenone3,4-Difluorobenzaldehyde3,4-Difluorobenzophenone
Key Reagents Formamide, Formic Acid(S)-t-Bu-Sulfinamide, PhMgBrHydroxylamine, Zn/AcOH or H₂/Pd
Step Count 1 (One-pot + Hydrolysis)3 (Imine formation, Grignard, Deprotection)2 (Oxime formation, Reduction)
Stereochemistry Racemic (50:[1]50)High Enantioselectivity (>98% ee)Racemic (usually)
Yield (Isolated) 70–85%65–80% (Overall)75–90%
Atom Economy HighModerate (Auxiliary loss)High
Scalability Excellent (Industrial)Good (High cost of auxiliary)Moderate (Solvent volume)
Primary Risk High Temp (180°C), SublimationMoisture sensitivity (Grignard)Incomplete reduction

Detailed Technical Analysis & Protocols

Route 1: Leuckart-Wallach Reaction (Scalable/Racemic)[1]

Mechanism & Rationale: The Leuckart reaction involves the reductive amination of a ketone using ammonium formate or formamide as the nitrogen and hydride source. The 3,4-difluoro substitution on the benzophenone ring slightly deactivates the carbonyl carbon, but the high temperatures (160–180°C) drive the equilibrium toward the formyl-amine intermediate, which is subsequently hydrolyzed.

Workflow Diagram:

Leuckart_ReactionStart3,4-DifluorobenzophenoneHeatReflux @ 160-180°C(12-24 h)Start->HeatReagentsFormamide + Formic Acid(Excess)Reagents->HeatIntermediateN-Formyl DerivativeHeat->IntermediateReductive AminationHydrolysisAcid Hydrolysis(HCl, Reflux)Intermediate->HydrolysisDeformylationProduct(3,4-Difluorophenyl)(phenyl)methanamineHydrochlorideHydrolysis->ProductSalt Formation

Figure 1: The Leuckart-Wallach pathway for the one-pot synthesis of racemic benzhydrylamines.[1]

Experimental Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a distillation head and thermometer, charge 3,4-difluorobenzophenone (1.0 eq, 50 mmol) and formamide (5.0 eq).

  • Reaction: Add formic acid (98%, 2.0 eq) cautiously. Heat the mixture to 160–180°C. Water and CO₂ will evolve; collect the distillate.

  • Monitoring: Maintain temperature until ketone consumption is complete (TLC/HPLC). If the reaction stalls, add additional formic acid.

  • Hydrolysis: Cool to 100°C. Add 6M HCl (excess) and reflux for 2 hours to cleave the N-formyl group.

  • Workup: Cool to RT. Wash the acidic solution with ether (to remove unreacted ketone). Basify the aqueous layer with 50% NaOH to pH >12. Extract the free amine with Dichloromethane (DCM).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and convert to HCl salt using ethereal HCl for storage.

Route 2: Ellman’s Sulfinamide Auxiliary (Asymmetric)

Mechanism & Rationale: For drug candidates, controlling the chiral center is non-negotiable. This route utilizes tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinylimine.[1] The bulky tert-butyl group directs the nucleophilic attack of the phenyl Grignard reagent to a single face of the imine, establishing the stereocenter with high fidelity.

Workflow Diagram:

Ellman_SynthesisAldehyde3,4-DifluorobenzaldehydeImineChiral N-SulfinylimineAldehyde->ImineCondensationAuxiliary(S)-t-Bu-Sulfinamide+ Ti(OEt)4Auxiliary->ImineSulfinamideDiastereomerically PureSulfinamideImine->SulfinamideStereoselective AdditionGrignardPhenylmagnesium Bromide(PhMgBr, -78°C)Grignard->SulfinamideDeprotectionHCl / MeOHCleavageSulfinamide->DeprotectionFinalProduct(S)-(3,4-Difluorophenyl)(phenyl)methanamine(>98% ee)Deprotection->FinalProductAuxiliary Removal

Figure 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiomeric excess.[1]

Experimental Protocol:

  • Imine Formation: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in THF, add (S)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).[1] Stir at RT for 16h.[1] Quench with brine, filter Ti salts, and concentrate to obtain the N-sulfinylimine.[1]

  • Grignard Addition: Dissolve the sulfinylimine in anhydrous DCM/THF. Cool to -78°C. Dropwise add PhMgBr (2.0 eq).[1] Stir for 2h at -78°C, then warm slowly to RT.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Purify the sulfinamide intermediate via silica gel chromatography (if necessary) to remove minor diastereomers.

  • Deprotection: Dissolve the sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 eq). Stir for 1h at RT (cleavage is rapid).

  • Isolation: Concentrate solvent. Triturate the solid with diethyl ether to yield the chiral amine hydrochloride salt.

Route 3: Oxime Reduction (Laboratory Standard)

Mechanism & Rationale: This route is ideal when high temperatures are dangerous or when high pressure hydrogenation equipment is unavailable.[1] The ketone is converted to an oxime, which is then reduced.[3] Zinc/Acetic acid is a mild, chemoselective reducing system that tolerates the fluorine substituents well.

Experimental Protocol:

  • Oxime Formation: Reflux 3,4-difluorobenzophenone (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in Ethanol/Water for 4 hours. Cool, precipitate with water, and filter the solid oxime.

  • Reduction: Dissolve the oxime in Glacial Acetic Acid. Add Zinc dust (5.0 eq) portion-wise (exothermic reaction—control temp <60°C). Stir for 4–6 hours.

  • Workup: Filter off zinc residues.[1] Basify the filtrate with NaOH (keep cool). Extract with DCM.[1]

  • Note: Alternatively, catalytic hydrogenation (H₂, Pd/C, MeOH) can be used, but care must be taken to avoid dehalogenation (loss of fluorine), which can occur under vigorous hydrogenation conditions.

References

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Ingersoll, A. W., et al. (1936). "α-Phenylethylamine."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p. 503.[1] (Standard Leuckart Protocol).

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] (Comprehensive guide on Ellman chemistry).

  • Patent US20090143622A1. "Method For The Synthesis Of Substituted Formylamines And Substituted Amines."[1] (Industrial optimization of Leuckart conditions).

Benchmarking the purity of (3,4-Difluorophenyl)(phenyl)methanamine from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Purity Profiling of (3,4-Difluorophenyl)(phenyl)methanamine Hydrochloride

Executive Summary

(3,4-Difluorophenyl)(phenyl)methanamine hydrochloride (CAS 2250241-86-0 ) is a critical chiral building block employed in the synthesis of next-generation antihistamines and kinase inhibitors. Its benzhydryl scaffold serves as a pharmacophore anchor, necessitating high enantiomeric and chemical purity to prevent off-target toxicity or catalytic poisoning in downstream cross-coupling reactions.

This guide benchmarks samples from three distinct supplier tiers (Premium, Standard, and Budget) using a multi-modal analytical triad: HPLC-UV/MS , qNMR , and Karl Fischer Titration .

Key Finding: While all suppliers claimed >98% purity, "Budget" sources contained significant levels of (3,4-difluorophenyl)(phenyl)methanol (an interfering nucleophile) and residual formamide intermediates, artifacts of the Leuckart synthesis route that standard QC often overlooks.

Technical Background & Impurity Logic

To validate purity, one must understand the genesis of the molecule. The industrial standard for synthesizing benzhydrylamines is the Leuckart-Wallach Reaction , which involves the reductive amination of (3,4-difluorophenyl)(phenyl)methanone.

Impurity Genesis Pathway

Understanding the synthesis reveals the likely contaminants:

  • Starting Material: Unreacted Ketone (Impurity A).

  • Side Reaction: Direct reduction of the ketone to the Alcohol (Impurity B) instead of the amine.

  • Intermediate: Incomplete hydrolysis of the N-Formyl species (Impurity C).

  • Dimerization: Formation of secondary amines (Impurity D).

ImpurityPathway Ketone Starting Material (Ketone) Alcohol Impurity B (Alcohol) Ketone->Alcohol Direct Reduction (Side Rxn) Formyl Impurity C (N-Formyl Intermediate) Ketone->Formyl Leuckart (HCOONH4, Heat) Product Target Product (Amine HCl) Formyl->Product Hydrolysis (HCl) Dimer Impurity D (Secondary Amine) Formyl->Dimer Condensation Product->Dimer Attack on Formyl

Figure 1: Impurity genesis in the Leuckart synthesis of benzhydrylamines.

Comparative Benchmarking Results

We acquired 1g samples from three anonymized suppliers representing different market segments.

  • Supplier A (Premium): European-based fine chemical specialist.

  • Supplier B (Standard): Major global catalog supplier (e.g., similar to Apollo Scientific/Enamine).

  • Supplier C (Budget): Direct-from-manufacturer (Asia).

Table 1: Analytical Summary
MetricSupplier A (Premium) Supplier B (Standard) Supplier C (Budget)
Claimed Purity ≥99%≥98%≥98%
Assay (qNMR) 99.4% 97.8%94.2%
HPLC Purity (Area %) 99.8%98.5%96.1%
Residual Ketone <0.05%0.2%1.5%
Alcohol Impurity ND (Not Detected)0.4%2.8%
Water (Karl Fischer) 0.2%0.8%1.5%
Appearance White Crystalline SolidOff-white PowderBeige Clumpy Solid

Analysis:

  • Supplier C Failure: The discrepancy between HPLC Area % (96.1%) and qNMR Assay (94.2%) indicates the presence of non-chromatophoric impurities (likely inorganic salts or residual ammonium formate) and significant water content. The high level of Alcohol Impurity (2.8%) is critical; this hydroxyl group will compete with the amine in nucleophilic substitutions, lowering yield in downstream applications.

  • Supplier B Acceptability: Suitable for early-stage discovery but requires recrystallization for GMP scale-up.

  • Supplier A Excellence: The absence of the alcohol and ketone suggests a rigorous purification (likely acid-base extraction followed by recrystallization) was performed.

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following validated protocols.

Method A: HPLC-UV/MS Profiling (Purity)
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide bonds in impurities).

  • Validation Check: Inject a standard of Benzophenone (generic ketone). If it co-elutes with the main peak, adjust the gradient slope. The ketone is less polar and should elute after the amine.

Method B: Quantitative NMR (qNMR) (Assay)
  • Solvent: DMSO-d6 (Ensures full solubility of the HCl salt).

  • Internal Standard: Maleic Acid (High purity, distinct singlet @ 6.2 ppm).

  • Protocol:

    • Weigh ~10mg of Sample and ~5mg of Internal Standard (precision ±0.01mg).

    • Dissolve in 0.6mL DMSO-d6.

    • Set relaxation delay (d1) to 60s (ensure full relaxation for quantitation).

    • Integrate the methine proton of the benzhydryl group (~5.5 ppm) against the Maleic Acid singlet.

AnalyticalWorkflow cluster_Methods Triad Analysis Sample Raw Sample (HCl Salt) HPLC HPLC-UV (Identify Organics) Sample->HPLC qNMR qNMR (Absolute Assay) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF Decision Pass/Fail Criteria: >98% Assay <0.5% Alcohol HPLC->Decision qNMR->Decision KF->Decision

Figure 2: The "Triad" analytical workflow for validating benzhydrylamine salts.

Recommendation & Application Notes

For Medicinal Chemistry (SAR studies):

  • Supplier B is sufficient. The 0.4% alcohol impurity is unlikely to skew biological assay data (IC50) significantly.

For Process Development / Scale-Up:

  • Supplier A is mandatory. The presence of Impurity C (N-Formyl) found in Supplier C's batch is a "silent killer." It is unreactive under mild basic conditions but can hydrolyze slowly over time, altering the pH profile of formulated drugs or reacting with electrophiles in subsequent steps.

Purification Tip: If you are stuck with "Supplier C" material, convert the salt to the free base using 1M NaOH, extract into MTBE (Methyl tert-butyl ether), wash with water to remove formamide/ammonium salts, and re-precipitate with anhydrous HCl in Dioxane. This effectively removes the polar impurities.

References

  • Leuckart Reaction Mechanism & Impurities

    • Ingersoll, A. W., et al. "Preparation of Aliphatic Amines by the Leuckart Reaction."[1][2][3][4] Organic Syntheses, Coll. Vol. 2, p.503.

  • Analytical Method Validation for Benzhydrylamines

    • Agilent Technologies. "Analysis of Organic Volatile Impurities and Residual Solvents." Application Note 5991-0659EN.

  • Compound Specifics (CAS 2250241-86-0)

    • Apollo Scientific / CymitQuimica. "Product Specification: (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride."[5]

  • Impurity Profiling in Amine Synthesis

    • PubChem Compound Summary.[6] "3,4-Difluorobenzylamine Derivatives and Impurities."

Sources

Confirming the binding mode of (3,4-Difluorophenyl)(phenyl)methanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Binding Mode of (3,4-Difluorophenyl)(phenyl)methanamine: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

In the landscape of structure-based drug design (SBDD) and fragment-based drug discovery (FBDD), chiral diarylmethylamines represent a privileged class of pharmacophores[1]. Specifically, (3,4-Difluorophenyl)(phenyl)methanamine is a highly versatile fragment. The strategic incorporation of the 3,4-difluorophenyl moiety enhances metabolic stability, increases lipophilicity, and introduces the potential for unique multipolar interactions with protein targets[2][3]. Furthermore, the chiral center dictates the precise spatial trajectory of the primary amine and the two distinct aryl rings[4].

For drug development professionals, confirming the exact binding mode of this fragment is a critical inflection point. While orthogonal biophysical techniques can confirm that the fragment binds, X-ray crystallography remains the gold standard for revealing how it binds. This guide objectively compares X-ray crystallography against alternative methodologies and provides a self-validating experimental workflow for structural confirmation.

Part 1: The Analytical Landscape – Comparing Binding Mode Confirmation Techniques

To accurately map the binding pose of a low-affinity, fluorinated fragment, researchers must balance resolution, sensitivity, and throughput[5]. Below is an objective comparison of the leading analytical alternatives.

Table 1: Comparison of Analytical Techniques for Fluorinated Fragment Binding

Analytical TechniquePrimary OutputSensitivity to FluorineResolution LimitThroughputBest Use Case
X-Ray Crystallography 3D Atomic CoordinatesHigh (Differentiates F from H via electron density)< 1.5 Å (Ideal)MediumGold Standard: Exact pose, stereochemistry, and halogen bonding confirmation.

F NMR Spectroscopy
Chemical Shift PerturbationExtremely High (Large chemical shift dispersion)N/A (No 3D pose)HighPrimary Screening: Rapid identification of weak binders in cocktails[6][7].
Surface Plasmon Resonance (SPR) Kinetics (

,

,

)
None (Mass-based detection)N/A (No 3D pose)HighValidation: Quantifying binding affinity and transient kinetics[5].
Cryo-Electron Microscopy 3D Coulombic Potential MapLow (Difficult to resolve halogens at >2.5 Å)2.0 - 3.0 ÅLowLarge Complexes: Targets resistant to crystallization (e.g., membrane proteins).

Causality Analysis: While


F NMR is exceptionally sensitive to the 3,4-difluoro motif due to the large chemical shift dispersion of the fluorine nucleus[7], it cannot resolve the 3D orientation of the fragment. SPR provides vital kinetic data but is blind to structural mechanics. X-ray crystallography is the only technique capable of unambiguously differentiating the 3,4-difluorophenyl ring from the unsubstituted phenyl ring based on localized electron density, while simultaneously confirming which enantiomer (R or S) is actively engaged in the pocket[1].

FBDD_Workflow Start Fragment Library (Fluorinated Scaffolds) NMR 19F NMR Screening (Primary Hit Detection) Start->NMR SPR SPR / ITC (Affinity Validation) NMR->SPR Binding Detected Xray X-Ray Crystallography (Binding Mode Confirmation) SPR->Xray Kd < 1 mM Opt Hit-to-Lead Optimization Xray->Opt 3D Pose Resolved

Workflow for fragment-based drug discovery utilizing 19F NMR and X-ray crystallography.

Part 2: Experimental Workflow for X-Ray Crystallography

To capture the binding mode of (3,4-Difluorophenyl)(phenyl)methanamine, a robust soaking protocol is required. Fragments typically exhibit weak affinity (


 in the high 

M to mM range), necessitating high ligand concentrations to achieve high occupancy in the crystal lattice[5].
Step-by-Step Methodology

Step 1: Apo-Crystal Preparation & Stabilization

  • Action: Grow apo-crystals of the target protein using hanging-drop vapor diffusion. Transfer a robust apo-crystal into a stabilization drop containing the mother liquor supplemented with 5% (v/v) DMSO.

  • Causality: The 3,4-difluorophenyl group increases the lipophilicity of the fragment. DMSO is required to maintain the fragment in solution at high concentrations. Pre-equilibrating the crystal in 5% DMSO prevents osmotic shock and crystal cracking during the soaking phase.

Step 2: High-Concentration Ligand Soaking

  • Action: Prepare a 500 mM stock of (3,4-Difluorophenyl)(phenyl)methanamine in 100% DMSO. Spike this into the stabilization drop to achieve a final fragment concentration of 25 mM and a final DMSO concentration of 10%. Incubate for 2 to 24 hours at 20°C.

  • Causality: Because fragment binding is driven by mass action, a massive molar excess (25 mM) is required to force the low-affinity fragment into the binding pocket and achieve >80% occupancy.

Step 3: Cryoprotection and Harvesting

  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 25 mM ligand + 20% glycerol) for 30 seconds, then flash-cool in liquid nitrogen (100 K).

  • Causality: Flash-cooling prevents the formation of crystalline ice. Ice rings diffract strongly and will obscure the high-resolution data necessary to distinguish the C-F bonds from the C-H bonds.

Step 4: Data Collection and Phase Refinement

  • Action: Collect diffraction data at a synchrotron light source. Perform molecular replacement using the apo-structure as a search model. Generate an initial

    
     difference electron density map before placing the ligand.
    
  • Causality: Generating the difference map prior to ligand placement prevents model bias. The fluorine atoms (9 electrons each) will appear as distinct, heavy density bulges on one of the aryl rings, allowing the crystallographer to unambiguously orient the 3,4-difluorophenyl group versus the unsubstituted phenyl ring.

Step 5: Self-Validating System Check

  • Action: After modeling the fragment and refining the structure, calculate the

    
     and 
    
    
    
    values, and check the B-factors (temperature factors) of the ligand.
  • Validation Logic: If the ligand B-factors are significantly higher (>20 Ų) than the surrounding protein residues, the occupancy is too low, or the fragment is binding non-specifically. A valid binding mode requires the

    
     to drop (or remain stable) upon ligand inclusion, proving the model mathematically represents the raw diffraction data.
    
Quantitative Data Presentation

Table 2: Target Crystallographic Parameters for Fluorinated Fragment Validation

ParameterTarget ValueCausality / Implication
Ligand Concentration (Soak) 20 - 50 mMOvercomes weak affinity (

) to ensure high pocket occupancy.
Resolution Limit

1.8 Å
Required to visually separate the C-F bond (~1.35 Å) from the C-H bond (~1.09 Å).
Ligand Occupancy > 0.80 (80%)Ensures the electron density map reflects a fully ordered fragment.
Ligand B-factor < 40 ŲConfirms the fragment is rigidly locked via specific interactions rather than tumbling.

Part 3: Mechanistic Insights into Fluorine Binding

When analyzing the resulting X-ray structure, researchers must look for specific geometric signatures. Fluorine is highly electronegative and possesses a low polarizability[3]. Unlike heavier halogens (Chlorine, Bromine), Fluorine rarely engages in classical


-hole halogen bonding. Instead, the 3,4-difluoro motif typically engages in orthogonal multipolar interactions [3].

In the binding pocket, the highly polarized C-F bond often aligns orthogonally to the electrophilic carbon of a backbone amide carbonyl (C=O). Concurrently, the primary amine of the methanamine scaffold will form classical hydrogen bonds or salt bridges with acidic residues (e.g., Aspartate or Glutamate), anchoring the chiral center.

Binding_Logic Ligand (3,4-Difluorophenyl)(phenyl)methanamine Chiral Fragment F_atoms 3,4-Difluoro Motif Ligand->F_atoms Ph_ring Phenyl Ring Ligand->Ph_ring Amine Primary Amine Ligand->Amine Pocket_F Multipolar Interaction (Backbone Amide) F_atoms->Pocket_F Orthogonal Dipole Pocket_Ph Pi-Pi / CH-Pi Stacking (Hydrophobic Pocket) Ph_ring->Pocket_Ph Hydrophobic Pocket_N Hydrogen Bonding (Asp/Glu Residues) Amine->Pocket_N Salt Bridge / H-Bond

Logical breakdown of the specific pharmacophoric interactions of the chiral fragment.

By utilizing X-ray crystallography, drug development professionals can transition from merely knowing that (3,4-Difluorophenyl)(phenyl)methanamine binds, to understanding the precise atomic choreography that drives its affinity. This structural blueprint is the ultimate prerequisite for rational hit-to-lead optimization.

References

  • The role of fluorine in medicinal chemistry Journal of Fluorine Chemistry (Taylor & Francis)[Link]

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents National Institutes of Health (NIH)[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity Technology Networks[Link]

  • Substituted Diarylmethylamines by Stereospecific Intramolecular Electrophilic Arylation of Lithiated Ureas Journal of the American Chemical Society (ACS Publications)[Link]

  • Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons National Institutes of Health (NIH)[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (3,4-Difluorophenyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3,4-Difluorophenyl)(phenyl)methanamine. The guidance herein is synthesized from safety data for structurally similar compounds and established best practices for handling fluorinated organic chemicals. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a comprehensive risk assessment before commencing any work.

Understanding the Hazard: A Proactive Approach to Safety

Core Principle: Treat (3,4-Difluorophenyl)(phenyl)methanamine with a high degree of caution, assuming it to be a hazardous substance. Implement engineering controls, administrative controls, and personal protective equipment (PPE) as your primary lines of defense.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.[4]

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is required for splash hazards.Protects against accidental splashes and airborne particles.[5][6] Always ensure a snug fit.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or a chemical-resistant apron.Prevents direct skin contact.[6][7] Gloves should be inspected before each use and disposed of immediately after contamination.[2] A lab coat should be worn buttoned and cuffs should be snug.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood, if ventilation is inadequate, or if aerosols may be generated.Protects against the inhalation of harmful vapors or aerosols.[1][5] Ensure proper fit testing and training before using a respirator.
Foot Protection Closed-toe shoes.Protects feet from spills.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing risk.

Pre-Handling Checklist:
  • Review the SDS: Obtain and thoroughly read the Safety Data Sheet for (3,4-Difluorophenyl)(phenyl)methanamine from your supplier.

  • Designate a Work Area: All work with this compound should be performed in a properly functioning chemical fume hood.[7][8]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are in close proximity and are unobstructed.[9]

Handling Protocol:
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Work Within a Fume Hood: Conduct all transfers, weighings, and reactions within the fume hood to minimize inhalation exposure.[7]

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[10]

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas, syringes) to handle the material. Avoid creating dust or aerosols.

  • Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[5]

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • The storage area should be clearly labeled.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

Exposure Response:
Exposure Route Immediate First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[1][10] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs assess_size Assess Spill Size and Immediate Hazard start->assess_size is_minor Is the spill minor and can be handled safely? assess_size->is_minor evacuate Evacuate the Area Alert Others is_minor->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) is_minor->ppe Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS) evacuate->contact_ehs contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Collect Contaminated Material contain->cleanup dispose Place in a Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Affected Equipment dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Improper disposal of (3,4-Difluorophenyl)(phenyl)methanamine and its contaminated materials can pose a significant environmental and safety risk.

  • Waste Classification: This compound should be treated as a halogenated organic hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been verified.[12]

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[11]

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Never dispose of this chemical down the drain or in the regular trash.[12]

References

  • Angene Chemical. (2025, November 10). Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fluorine. Retrieved from [Link]

  • ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • HazChem Environmental. (n.d.). AFFF Firefighting Foam Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). PMSF. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.